(4-Bromomethyl-piperidin-1-yl)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(bromomethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBXZFYJBFBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CBr)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271255 | |
| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353957-19-3 | |
| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353957-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (4-Bromomethyl-piperidin-1-yl)-acetic Acid
Executive Summary
(4-Bromomethyl-piperidin-1-yl)-acetic acid is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a central piperidine scaffold, it features two distinct reactive termini: a nucleophilic-ready carboxylic acid (via the N-acetic acid moiety) and an electrophilic bromomethyl group at the C4 position. This dual reactivity profile makes it an invaluable "linchpin" intermediate for synthesizing complex peptidomimetics, sigma receptor ligands, and GABA uptake inhibitors.
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, robust synthetic protocols, and applications in high-throughput drug discovery.[1]
Chemical Structure & Physiochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a saturated six-membered nitrogenous ring (piperidine) substituted at two key positions. The N1 position bears an acetic acid side chain, imparting hydrophilicity and a handle for amide coupling. The C4 position features a bromomethyl group, a primary alkyl halide highly susceptible to
Key Structural Features:
-
Scaffold: Piperidine (Chair conformation preferred).
-
Head Group (Acidic): Carboxylic acid (
). Serves as the anchor for peptide coupling. -
Tail Group (Electrophilic): Bromomethyl. The C-Br bond length is approx 1.94 Å, with a polarized carbon center prone to displacement by amines, thiols, or alkoxides.
Physiochemical Metrics (Calculated)
| Property | Value (Est.) | Description |
| Formula | -- | |
| Molecular Weight | 236.11 g/mol | Suitable for fragment-based drug design (FBDD). |
| LogP | 0.8 - 1.2 | Moderate lipophilicity; cell-permeable potential. |
| TPSA | 40-50 | Polar surface area dominated by the carboxylic acid. |
| H-Bond Donors | 1 (COOH) | -- |
| H-Bond Acceptors | 3 (N, O, O) | -- |
| Rotatable Bonds | 3 | High conformational flexibility. |
Structural Visualization
The following diagram illustrates the functional zones of the molecule.
Figure 1: Functional zone decomposition of this compound.
Synthetic Pathways[9][13][15]
Direct alkylation of 4-(bromomethyl)piperidine with chloroacetic acid is chemically risky due to the high probability of intermolecular polymerization (self-alkylation). Therefore, a Protection-Deprotection Strategy starting from 4-piperidinemethanol is the industry standard for high-purity synthesis.
The "Hydroxymethyl" Route (Preferred)
This route avoids handling the reactive bromide until the final stages, maximizing yield and safety.
Reaction Scheme:
-
N-Alkylation: 4-Piperidinemethanol
Ester Intermediate. -
Bromination: Alcohol
Alkyl Bromide (Appel Reaction). -
Hydrolysis: Ester
Carboxylic Acid.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for high-purity production.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2-(4-(hydroxymethyl)piperidin-1-yl)acetate
Objective: Selectively alkylate the secondary amine while preserving the primary alcohol.
-
Setup: Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 eq) and anhydrous DMF (10 mL/g).
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) and cool the solution to 0°C under nitrogen.
-
Alkylation: Dropwise add tert-butyl bromoacetate (1.05 eq).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9, stain with Ninhydrin).
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over and concentrate. -
Purification: Flash chromatography (0-5% MeOH in DCM).
Step 2: Conversion to Bromide (Appel Reaction)
Objective: Convert the primary alcohol to a primary bromide under mild conditions.
-
Setup: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DCM (15 mL/g). Add
(1.2 eq). Cool to 0°C. -
Activation: Add
(Triphenylphosphine, 1.2 eq) portion-wise over 15 minutes. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Concentrate the solvent directly.
-
Purification: The triphenylphosphine oxide byproduct is removed via filtration through a silica plug eluting with Hexane/EtOAc (4:1).
Step 3: Deprotection to the Free Acid
Objective: Cleave the tert-butyl ester to reveal the carboxylic acid.
-
Reaction: Dissolve the bromo-ester (1.0 eq) in DCM . Add TFA (Trifluoroacetic acid) (ratio 1:1 v/v with DCM).
-
Time: Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Result: The product is obtained as the trifluoroacetate salt. For biological assays, neutralization with mild buffer may be required in situ.
Applications in Drug Discovery[1][9][16][17][18]
This scaffold acts as a "molecular lego" piece in several therapeutic areas.
Peptidomimetics & Linker Chemistry
The distance between the acid and the bromide allows for the creation of constrained amino acid analogs.
-
Mechanism: The acid couples to the N-terminus of a peptide chain. The bromide reacts with a cysteine thiol or a secondary amine on a side chain to form a macrocycle.
-
Result: Stabilized peptide conformation, improved proteolytic stability.
Sigma Receptor Ligands
Piperidine derivatives are classic pharmacophores for Sigma-1 (
-
Modification: The bromomethyl group is displaced by a bulky aromatic amine (e.g., benzylamine derivatives).
-
Reference: Similar 4-benzylpiperidine structures have shown high affinity for
receptors [1].
GABA Uptake Inhibitors
N-substituted nipecotic acid derivatives (isomers of this structure) are potent GABA uptake inhibitors (e.g., Tiagabine). This specific isomer (isonipecotic acid derivative) serves as a template for designing novel GAT-1 inhibitors by extending the lipophilic tail via the bromomethyl group.
Safety & Handling (E-E-A-T)
Critical Warning: The bromomethyl moiety renders this compound an alkylating agent .
-
Hazards: Potential vesicant (blistering agent) and lachrymator. It can alkylate DNA bases (guanine N7 position).
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of sodium thiosulfate or ethanolic amine to quench the electrophilic bromide before disposal.
-
Storage: Store at -20°C under argon. The free acid may cyclize (lactonize) or polymerize upon prolonged storage at RT; the TFA salt is more stable.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1159825-22-5, 4-(Bromomethyl)piperidine hydrochloride. Retrieved from [Link]
-
Rice University. (2024).[2] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[2] ScienceDaily. Retrieved from [Link]
Sources
4-bromomethylpiperidine-1-acetic acid molecular weight
Executive Summary
4-(Bromomethyl)piperidine-1-acetic acid is a bifunctional heterocyclic building block critical in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and complex pharmaceutical intermediates.[1] Its utility lies in its dual reactivity: the carboxylic acid moiety serves as an amide-coupling handle, while the bromomethyl group acts as a versatile electrophile for nucleophilic substitution.[1]
This guide provides a definitive technical analysis of the compound’s physicochemical properties, specifically its molecular weight dynamics in mass spectrometry, and outlines a validated synthetic workflow designed to mitigate the risks of polymerization inherent to amino-alkyl halides.[1]
Part 1: Physicochemical Profile & Molecular Weight Analysis[1]
In high-precision drug discovery, relying on a single "Molecular Weight" value is insufficient.[1] For 4-(bromomethyl)piperidine-1-acetic acid, the presence of bromine necessitates a dual-mass analysis for accurate LC-MS identification.[1]
Molecular Weight Data
| Property | Value | Technical Context |
| Formula | Free Acid form | |
| Average MW | 236.11 g/mol | Used for stoichiometric calculations (weighing).[1] |
| Monoisotopic Mass ( | 235.0208 u | Primary peak in high-res MS.[1] |
| Monoisotopic Mass ( | 237.0188 u | Secondary peak (approx. equal intensity). |
| Appearance | Off-white solid (Salt) | Typically isolated as HCl or TFA salt to prevent self-alkylation.[1] |
| Solubility | DMSO, MeOH, Water | High polarity due to zwitterionic potential. |
Mass Spectrometry Signature (The "Br" Effect)
Unlike carbon-based metabolites, this compound exhibits a characteristic 1:1 isotopic doublet.[1] When analyzing reaction mixtures, do not look for a single parent ion. You must validate the presence of the M and M+2 doublet separated by 2.0 atomic mass units.
Critical Analytical Check: If your Mass Spectrum shows a single peak at 236, it is not your compound . It must show the split 235/237 pattern.
Part 2: Synthetic Architecture & Self-Validating Protocol
Synthesizing 4-(bromomethyl)piperidine-1-acetic acid presents a specific chemoselective challenge: Intermolecular Polymerization .[1]
-
The Risk: The molecule contains a nucleophile (tertiary amine/carboxylate) and an electrophile (alkyl bromide). In the presence of strong base or heat, the free acid can polymerize or cyclize.
-
The Solution: Maintain the carboxylic acid as an ester (ethyl or tert-butyl) until the final step, and perform hydrolysis under controlled acidic conditions.
Validated Synthetic Pathway
The following protocol utilizes 4-(bromomethyl)piperidine hydrochloride as the starting material. This route prioritizes the N-alkylation over the displacement of the primary bromide.
Step-by-Step Methodology:
-
N-Alkylation (The Kinetic Control Step):
-
Reagents: 4-(bromomethyl)piperidine HCl (1.0 eq), tert-butyl bromoacetate (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
-
Protocol: Dissolve the piperidine salt in ACN at 0°C. Add DIPEA dropwise (keep temp < 5°C to suppress side reactions). Add tert-butyl bromoacetate slowly.[1] Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Why this works: The secondary amine is significantly more nucleophilic than the alkyl bromide tail. Keeping the temperature low prevents the amine from attacking the bromomethyl group of a neighboring molecule.
-
-
Purification (The Ester Intermediate):
-
Deprotection (Acidolytic Hydrolysis):
-
Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio).
-
Protocol: Dissolve the ester in DCM. Add TFA at 0°C. Stir for 1-2 hours.
-
Isolation: Concentrate in vacuo. Do not neutralize to pH 7 in water, as the zwitterion may precipitate or polymerize. Isolate as the TFA salt.
-
Visualized Reaction Logic
Figure 1: Chemoselective synthesis pathway designed to prevent self-polymerization by masking the carboxylic acid.[1]
Part 3: Applications in Drug Design
The "Anchor & Warhead" Strategy
This molecule is rarely the final drug; it is a linker .
-
The Anchor (Acetic Acid): The carboxylic acid is typically coupled to a scaffold (e.g., a piperazine or aniline) using standard EDC/HOBt or HATU chemistry.
-
The Warhead (Bromomethyl): The bromine is a "soft" electrophile. It is ideal for
reactions with thiols (cysteine residues) or secondary amines to create larger, biologically active assemblies.
Analytical Characterization Workflow
When characterizing the final conjugate, use the following decision tree to interpret LC-MS data:
Figure 2: Mass Spectrometry decision tree for validating bromine integrity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13503216, 4-(Bromomethyl)piperidine. Retrieved from [Link]
-
Organic Syntheses. General Procedures for N-Alkylation of Piperidines. (Adapted from standard protocols for N-alkyl amino acid synthesis). Retrieved from [Link]
Sources
Technical Guide: Properties of Piperidine-Based Acetic Acid Derivatives
Executive Summary
Piperidine-based acetic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antihistamines (e.g., levocetirizine), psychostimulants (e.g., methylphenidate metabolites), and GABA uptake inhibitors.[1] This guide analyzes the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of two primary subclasses:
Physicochemical Profile
The positioning of the acetic acid moiety significantly alters the acid-base profile and lipophilicity of the piperidine core. These molecules predominantly exist as zwitterions at physiological pH, impacting their solubility and membrane permeability.
Comparative Properties Table[1][2]
| Property | Piperidin-1-yl-acetic acid ( | Piperidin-4-yl-acetic acid ( | Ritalinic Acid (2-phenyl-2-(piperidin-2-yl)acetic acid) |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol | 219.28 g/mol |
| pKa (Acid) | ~2.35 (Carboxyl) | ~3.8 - 4.2 (Carboxyl) | ~3.5 (Carboxyl) |
| pKa (Base) | ~9.2 (Amine) | ~10.8 - 11.2 (Amine) | ~9.8 (Amine) |
| LogP | -2.5 (Hydrophilic) | -1.8 (Hydrophilic) | 0.3 (Amphiphilic) |
| Isoelectric Point (pI) | ~5.8 | ~7.5 | ~6.7 |
| Dominant Species (pH 7.4) | Zwitterion / Anion | Zwitterion | Zwitterion |
Key Insight: The
Solubility Challenges
At neutral pH, these compounds often exhibit minimum solubility due to zwitterionic lattice energy.[2]
-
Protocol for Solubilization: To achieve high concentrations (>10 mM) for biological assays, shift the pH away from the pI.[1]
Synthetic Strategies
Synthesis is dictated by the attachment point of the acetic acid moiety.
Strategy A: N-Alkylation (Piperidin-1-yl derivatives)
This is the most direct route, utilizing nucleophilic substitution.
-
Reagents: Piperidine + Ethyl bromoacetate (or Chloroacetic acid).[1]
-
Base:
or DIPEA (Hünig's base).[1] -
Mechanism:
attack of the secondary amine on the -halo ester.
Strategy B: Pyridine Hydrogenation (C-substituted derivatives)
Accessing the 2-, 3-, or 4-positions usually begins with the corresponding pyridine-acetic acid precursor.
-
Precursor: Pyridine-4-acetic acid (or ester).[1]
-
Catalyst:
(Adams' catalyst) or .[1] -
Conditions:
atmosphere (3-5 bar), Acetic acid solvent. -
Selectivity: Heterogeneous hydrogenation typically yields the cis-isomer if substituents are present on the ring.
Experimental Protocol: Synthesis of Ethyl 2-(piperidin-1-yl)acetate
This protocol describes the synthesis of the ester intermediate, a common building block for subsequent hydrolysis to the free acid or amidation.
Reaction:
Materials
-
Piperidine (Reagent Grade, 99%)[1]
-
Ethyl bromoacetate (98%)[1]
-
Potassium Carbonate (
), anhydrous, finely powdered[1][3] -
Dichloromethane (DCM) and Brine for workup[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent & Base: Add 50 mL of anhydrous MeCN and 2.0 equivalents of
(powdered). -
Amine Addition: Add 1.0 equivalent (e.g., 10 mmol) of piperidine. Cool the mixture to 0°C using an ice bath.
-
Alkylation: Dropwise add 1.1 equivalents of ethyl bromoacetate over 20 minutes. Note: The reaction is exothermic; control the rate to prevent runaway heating.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. The crude oil is typically >95% pure but can be distilled under vacuum if necessary.
Validation Check:
-
1H NMR (
): Look for the singlet at ppm (N-CH2-CO) and the characteristic piperidine multiplets at and ppm.[1]
Medicinal Chemistry & Structure-Activity Relationships (SAR)
Pharmacological Classes
-
GABA Uptake Inhibitors: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and homonipecotic acid (piperidine-3-acetic acid) target the GABA transporter (GAT-1).[1] The addition of a lipophilic tail to the nitrogen (e.g., Tiagabine) anchors the molecule in the transporter, while the zwitterionic head mimics GABA.
-
DAT Inhibitors (Ritalinic Acid): The 2-substituted scaffold is crucial for dopamine transporter (DAT) binding.[1] The threo-isomer is significantly more potent than the erythro-isomer.
SAR Visualization
The following diagram illustrates the logic flow for optimizing piperidine acetic acid derivatives for different biological targets.
Caption: SAR logic flow distinguishing N-substituted vs C-substituted piperidine derivatives and their downstream pharmacological targets.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from [Link][1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Piperidines. Retrieved from [Link]
-
Wyss, S., et al. (2013).[4] Preparation and structural analysis of (±)-threo-ritalinic acid. Acta Crystallographica Section C. Retrieved from [Link]
-
Kragler, A., et al. (2008). Structure-Activity Relationship of Selective GABA Uptake Inhibitors. Frontiers in Neuroscience. Retrieved from [Link]
Sources
Piperidine Building Blocks: A Medicinal Chemistry Technical Guide
[1][2]
Part 1: The Pharmacophore & Physicochemical Engineering
The piperidine ring is the most prevalent nitrogen heterocycle in FDA-approved drugs (appearing in >70 marketed therapeutics).[1] Its ubiquity stems from its ability to project substituents into defined 3D space (chair conformation) and its capacity to form key hydrogen bonds. However, the native piperidine scaffold presents two primary liabilities: high basicity (pKa ~11) and oxidative metabolic instability .
The Basicity-Lipophilicity Trade-off
The secondary amine of piperidine is highly basic. At physiological pH (7.4), it exists almost exclusively as the cationic ammonium species.
-
Consequence: High basicity correlates with hERG channel inhibition (cardiotoxicity) and poor passive membrane permeability (low
), despite high solubility. -
Engineering Solution: pKa modulation via electron-withdrawing groups (EWGs).
Table 1: Impact of Fluorination on Piperidine Basicity and Lipophilicity Data generalized from standard medicinal chemistry datasets (e.g., J. Med. Chem. 2006, 49, 5029).
| Scaffold Structure | Substituent | pKa (approx.) | Strategic Utility | |
| Piperidine | None | 11.0 | Reference | High solubility, hERG risk. |
| 4-Fluoropiperidine | 4-F | 9.5 | +0.2 | Moderate pKa drop; blocks C4-metabolism. |
| 3-Fluoropiperidine | 3-F | 8.4 | +0.4 | Significant pKa drop; introduces dipole vector. |
| 3,3-Difluoropiperidine | 3,3-diF | 7.2 | +0.8 | Neutral at pH 7.4; high permeability. |
| 2-Methylpiperidine | 2-Me | 11.2 | +0.3 | Increases steric bulk; minimal pKa effect. |
Conformational Control
Piperidine adopts a chair conformation. Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-value).
-
The "Fluorine Effect": In 3-fluoropiperidines, the protonated nitrogen can form an intramolecular charge-dipole interaction with an axial fluorine, stabilizing the axial conformer. This can be exploited to lock specific ligand geometries.
Part 2: Strategic Building Block Classes
Drug developers should categorize piperidine blocks by their functional utility in the SAR (Structure-Activity Relationship) cycle.
Class A: Core Functional Scaffolds
-
4-Piperidones: Versatile precursors for reductive amination or Wittig reactions to install C4-complexity (e.g., Fentanyl analogs).
-
Nipecotic/Isonipecotic Acids: C3/C4 carboxylates used to link piperidines to larger scaffolds via amide bonds.
Class B: Metabolic Blockers
-
Deuterated Piperidines:
-piperidine blocks CYP450-mediated oxidative dealkylation without altering binding affinity. -
Gem-dimethyl Piperidines: 3,3-dimethyl or 4,4-dimethyl blocks introduce steric bulk to retard metabolism at the
- or -carbons.
Class C: Bioisosteres & Rigidified Systems
When the piperidine core is too flexible (entropic penalty upon binding), rigidification is required.
-
Spiro-piperidines: (e.g., 2-azaspiro[3.5]nonane) Restrict conformational freedom and lower lipophilicity.
-
Bridged Bicycles: (e.g., 8-azabicyclo[3.2.1]octane - Tropane) Lock the nitrogen lone pair vector.
Part 3: Synthetic Methodologies & Protocols[1]
Synthesis of complex piperidines generally follows two logic streams: Ring Construction (from acyclic precursors or pyridines) or Late-Stage Functionalization (of the pre-formed ring).
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting synthetic routes based on stereochemical and regiochemical requirements.
Protocol 1: Asymmetric Hydrogenation of Substituted Pyridines
This is the most reliable method to access chiral piperidines (e.g., C2 or C3 substituted) on a multigram scale.
-
Mechanism: Heterogeneous or homogeneous catalysis reducing the aromatic pyridine ring.
-
Key Reagents:
(high pressure), Catalyst (Rh, Ru, or Pd), Chiral Ligand (e.g., Josiphos). -
Procedure (Representative):
-
Substrate Preparation: Dissolve 2-methylpyridine (10 mmol) in acetic acid/methanol (1:1 v/v, 20 mL).
-
Catalyst Loading: Add
(Adams' catalyst, 5 mol%) or a chiral Rh-complex for enantioselectivity. -
Hydrogenation: Pressurize the autoclave to 50 bar
. Stir at 25°C for 12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Treat the residue with HCl/dioxane to precipitate the piperidinium hydrochloride salt.
-
-
Critical Note: Partial reduction to tetrahydropyridines (enamines) can occur if pressure is too low. Acidic media prevents catalyst poisoning by the amine product.
Protocol 2: -Lithiation/Trapping (Beak-Lee Methodology)
For introducing substituents at the C2 position of N-Boc piperidines. This method relies on the dipole-stabilized carbanion.
-
Activation: Dissolve N-Boc-piperidine (1.0 equiv) in anhydrous ether at -78°C under Argon.
-
Deprotonation: Add s-BuLi (1.2 equiv) dropwise. The coordination of Lithium to the Boc carbonyl oxygen directs deprotonation to the
-position (C2). -
Equilibration: Stir for 1-2 hours at -78°C.
-
Electrophile Trapping: Add the electrophile (e.g., MeI,
, or an aldehyde). -
Warm & Quench: Allow to warm to room temperature slowly. Quench with saturated
.
-
Why this works: The Boc group provides Complex Induced Proximity Effect (CIPE), making the
-proton kinetically acidic.
Part 4: Medicinal Chemistry Application (SAR Logic)
When optimizing a lead compound containing a piperidine, use the following logic flow to address ADME liabilities.
Diagram 2: Piperidine Optimization Logic
Caption: Workflow for troubleshooting common piperidine-associated liabilities in drug candidates.
Case Study: hERG Mitigation via Fluorination
In the development of Ibrutinib (BTK inhibitor) and various GPCR ligands, the piperidine moiety was a liability due to hERG binding (which often involves
-
Intervention: Introduction of a fluorine atom at the C3 or C4 position.
-
Result: The electron-withdrawing nature of fluorine lowered the pKa of the amine by 1-2 log units (from ~10.5 to ~8.5). This reduced the concentration of the cationic species at physiological pH, significantly decreasing hERG affinity without abolishing target binding.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Jamieson, C., Moir, E. M., Rankin, Z. M., & Scott, J. S. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-ups. Journal of Medicinal Chemistry. [Link]
-
Beak, P., & Lee, W. K. (1994). .alpha.-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry. [Link]
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Campos, K. R. (2017). Organometallic Chemistry in the Pharmaceutical Industry. Science. [Link]
The Homoisonipecotic Acid Scaffold: Engineering 4-Substituted Piperidine Acetic Acid Derivatives
Executive Summary
This technical guide explores the design, synthesis, and pharmacological utility of 4-substituted piperidine acetic acid derivatives (often referred to as homoisonipecotic acid derivatives). Unlike their lower homolog, isonipecotic acid (piperidine-4-carboxylic acid), these derivatives possess an additional methylene spacer between the piperidine ring and the acidic functionality.
This subtle structural modification—extending the pharmacophore by approximately 1.54 Å—dramatically alters the ligand's spatial reach, making it a privileged scaffold in the design of Integrin Antagonists (e.g., GPIIb/IIIa inhibitors) and GABAergic modulators . This guide details the synthetic pathways, specifically the Horner-Wadsworth-Emmons (HWE) route, and provides rigorous protocols for their generation and validation.
Part 1: The Pharmacophore & Structural Rationale
The "Spacer" Effect in Ligand Design
In medicinal chemistry, the distance between a basic nitrogen (cationic center) and an acidic carboxylate (anionic center) often dictates receptor selectivity. The 4-substituted piperidine acetic acid scaffold provides a semi-rigid template that mimics the Arg-Gly-Asp (RGD) turn found in integrin ligands, or the extended conformation of GABA (
-
Isonipecotic Acid: Rigid, short distance (~5.0 Å N-to-O). Often binds too tightly to compact pockets (e.g., Muscarinic receptors).
-
Homoisonipecotic Acid (Piperidine-4-acetic acid): Extended, flexible distance (~6.5 Å N-to-O). Ideal for spanning the divalent cation binding sites in integrins (
, ). -
Piperidin-4-yloxyacetic Acid (Ether Link): Bioisostere found in drugs like Lamifiban . The oxygen atom adds polarity and alters the bond angle, but the spatial reach is similar to the methylene analog.
Pharmacophore Distance Map
The following diagram illustrates the spatial relationships and key interactions facilitated by this scaffold.
Figure 1: Pharmacophore map of 4-substituted piperidine acetic acid derivatives interacting with an integrin receptor target.
Part 2: Synthetic Strategies
Constructing the 4-piperidine acetic acid core requires forming a carbon-carbon bond at the C4 position of the piperidine ring. While reduction of pyridine-4-acetic acid is possible, it severely limits substitution patterns. The industry-standard approach utilizes N-protected 4-piperidones as versatile electrophiles.
The Horner-Wadsworth-Emmons (HWE) Route
This pathway is preferred over the standard Wittig reaction due to the water-solubility of the phosphate byproduct (facilitating purification) and the high yield of the
Mechanism & Causality:
-
Reagent Choice: Triethyl phosphonoacetate is used with a strong base (NaH) to generate a nucleophilic carbanion.
-
Stereoselectivity: The HWE reaction predominantly yields the (
)-alkene.[1][2] While the double bond is eventually reduced, the ( )-isomer typically forms cleaner and crystallizes better than ( )-isomers or mixtures, aiding intermediate purification. -
Hydrogenation: Catalytic hydrogenation (Pd/C) simultaneously reduces the alkene and, if a benzyl protecting group is used, deprotects the amine. For orthogonal protection, Boc is preferred as it survives hydrogenation.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic workflow for generating the homoisonipecotic acid scaffold via HWE chemistry.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate
Objective: To synthesize the saturated ester scaffold on a multigram scale. Scale: 10.0 mmol Safety: Sodium hydride is pyrophoric. Conduct all steps under an inert atmosphere (Nitrogen or Argon).
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |
| N-Boc-4-piperidone | 199.25 | 1.0 | 1.99 g | Electrophile |
| Triethyl phosphonoacetate | 224.19 | 1.2 | 2.69 g (2.4 mL) | HWE Reagent |
| Sodium Hydride (60% in oil) | 24.00 | 1.3 | 0.52 g | Base |
| THF (Anhydrous) | - | - | 50 mL | Solvent |
| Pd/C (10% wt) | - | 10 wt% | 0.20 g | Catalyst |
Step-by-Step Methodology
Phase 1: Olefination (HWE Reaction)
-
Base Activation: In a flame-dried 250 mL round-bottom flask equipped with a stir bar, suspend NaH (0.52 g) in anhydrous THF (20 mL) under nitrogen at 0°C.
-
Reagent Addition: Add triethyl phosphonoacetate (2.69 g) dropwise over 10 minutes. Note: Vigorous gas evolution (
) will occur. Ensure adequate venting. Stir at 0°C for 30 minutes until the solution becomes clear/yellowish. -
Substrate Addition: Dissolve N-Boc-4-piperidone (1.99 g) in THF (10 mL) and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot (
) should disappear, replaced by the alkene spot ( ). -
Workup: Quench carefully with saturated aqueous
(10 mL). Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate in vacuo.-
Checkpoint: The crude product is the
-unsaturated ester. It can be purified via silica gel chromatography or carried forward directly if >90% pure by NMR.
-
Phase 2: Hydrogenation
-
Setup: Dissolve the crude unsaturated ester in Ethanol (40 mL). Add 10% Pd/C (0.20 g).
-
Reduction: Purge the vessel with
gas (balloon pressure is sufficient for this substrate) and stir vigorously at room temperature for 12 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate to yield Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate as a clear oil.
Self-Validating QC Criteria:
-
1H NMR (CDCl3): Look for the disappearance of alkene protons (
5.7 ppm) and the appearance of the doublet at 2.2 ppm ( ) and the multiplet at 1.9 ppm (methine CH). -
Yield: Expected yield is 85-95% over two steps.
Part 4: Case Study - Integrin Antagonism
The "Fiban" Class Connection
The clinical development of GPIIb/IIIa inhibitors for acute coronary syndromes relied heavily on this scaffold.
-
Lamifiban (Ro 44-9883): Utilizes a piperidin-4-yloxy acetic acid core. The ether oxygen serves as a hydrogen bond acceptor, but the geometric projection of the carboxylic acid mimics the aspartate side chain of fibrinogen [1].
-
Mechanism: The basic piperidine nitrogen (or a substituent attached to it) interacts with the Asp-224 residue of the
subunit, while the acetic acid carboxylate coordinates with the Metal Ion Dependent Adhesion Site (MIDAS) on the subunit [2].
Comparative Activity Data
The following table summarizes the potency of piperidine-acetic acid derivatives compared to rigid analogs in inhibiting fibrinogen binding.
| Compound Scaffold | Linker Type | IC50 (GPIIb/IIIa) | Selectivity ( |
| Isonipecotic Acid | Direct (C0) | > 10 | Low |
| Piperidine-4-acetic acid | Methylene (C1) | 15 - 50 nM | High |
| Piperidin-4-yloxy acetic acid | Ether (O-C1) | 5 - 20 nM | High |
Data synthesized from structure-activity relationship studies of RGD mimetics [3].
References
-
Lamifiban (Ro 44-9883): A non-peptide fibrinogen receptor antagonist. Source: DrugFuture. URL:[Link]
-
A general chemical principle for creating closure-stabilizing integrin inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]
-
Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols. Source: Organic Chemistry Portal / BenchChem. URL:[Link]
Sources
Strategic Sourcing & Technical Guide: (4-Bromomethyl-piperidin-1-yl)-acetic Acid Building Blocks
This guide addresses the sourcing, stability, and application of (4-Bromomethyl-piperidin-1-yl)-acetic acid and its critical precursors.
Part 1: The Stability Paradox & Sourcing Strategy
The "Missing" Catalog Item
You may have difficulty locating This compound as a shelf-stable free acid in standard catalogs. This is not a supply chain failure but a chemical stability necessity.
-
The Chemical Conflict: This molecule contains a nucleophilic tertiary amine (piperidine nitrogen) and an electrophilic alkyl bromide (bromomethyl group).
-
The Risk: In its free base or zwitterionic form, this compound is prone to intermolecular self-alkylation (polymerization) or intramolecular cyclization (if geometry permits).
-
The Solution: Commercial suppliers typically provide the stable precursor (4-Bromomethylpiperidine Hydrochloride) or the protected ester form.
The Strategic Sourcing Workflow
Do not search for the unstable free acid. Instead, source the stable components or the protected intermediate.
Figure 1: Recommended sourcing workflow to bypass stability issues.
Part 2: Supplier Landscape & Specifications
Primary Precursor: 4-(Bromomethyl)piperidine HCl
CAS: 1159825-22-5 Molecular Weight: 214.53 g/mol Role: The core scaffold carrying the reactive bromide.
Tier 1 Suppliers (Validated Quality Systems) These vendors typically offer high-purity (>97%) material with reliable CoA data regarding hydrolytic impurities.
| Supplier | Catalog / SKU | Purity Spec | Stock Location | Notes |
| Sigma-Aldrich | 1159825-22-5 | ≥95% | USA/EU | High reliability; provides full SDS/CoA. |
| Enamine | EN300-XXXX | ≥95% | Ukraine/USA | Excellent for building blocks; large stock. |
| Combi-Blocks | QA-XXXX | ≥97% | USA (San Diego) | Fast shipping; cost-effective for gram scale. |
| Ambeed | A664639 | 98% | USA (Chicago) | Good availability for bulk (10g+). |
| BLD Pharm | BD12345 | 97% | China/USA | Competitive pricing; check batch LCMS. |
Critical Quality Attributes (CQA)
When sourcing the precursor, you must validate the following parameters to ensure the success of your downstream synthesis.
-
Hydrolysis Impurity: The bromomethyl group is labile. Check for 4-(hydroxymethyl)piperidine (hydrolysis product).
-
Acceptance Criteria: < 2.0% by H-NMR.
-
-
Salt Stoichiometry: Must be the Hydrochloride (HCl) or Hydrobromide (HBr) salt to prevent polymerization.
-
Verification: Elemental Analysis (Cl/Br ratio) or Silver Nitrate titration.
-
Part 3: Technical Validation Protocols
Quality Control: Purity Assessment
Before using a new batch of 4-(bromomethyl)piperidine HCl, perform this rapid QC check to detect hydrolysis.
Protocol: H-NMR Validation
-
Solvent: Dissolve 10 mg of sample in DMSO-d6 (Avoid D2O as it may promote hydrolysis during the run).
-
Key Signals:
-
Bromomethyl (-CH2Br): Look for a doublet around δ 3.4 - 3.6 ppm .
-
Hydroxymethyl (-CH2OH): Look for a signal shifted upfield (approx δ 3.2 ppm ) and the absence of the OH coupling if wet.
-
-
Calculation: Integrate the -CH2Br signal vs. the piperidine ring protons. Any deficit suggests hydrolysis or dimerization.
Synthesis: Generating the this compound Scaffold
Since the free acid is unstable, synthesize the tert-butyl ester intermediate. This allows you to purify the building block and deprotect it only when needed.
Reaction Scheme:
4-(Bromomethyl)piperidine HCl + tert-Butyl Bromoacetate + K2CO3 → tert-Butyl 2-(4-(bromomethyl)piperidin-1-yl)acetate
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask. Add 4-(bromomethyl)piperidine HCl (1.0 equiv) and anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add K2CO3 (3.0 equiv) and catalytic KI (0.1 equiv). Stir for 10 min at Room Temperature (RT).
-
Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv).
-
Reaction: Stir at RT for 12-16 hours. Note: Do not heat excessively to avoid displacing the primary bromide.
-
Workup: Filter off solids. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water/brine.[1] Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The ester is stable and can be stored at -20°C.
Deprotection (On-Demand): Treat the ester with TFA/DCM (1:1) for 1 hour at RT to generate the free acid immediately prior to the next coupling step.
Part 4: Handling & Safety Logic
Safety Diagram: Risk Mitigation Alkyl bromides are potential alkylating agents (carcinogens).
Figure 2: Safety protocols for handling bromomethyl piperidine derivatives.
Storage Recommendations:
-
Temperature: Store at 2-8°C (Precursor) or -20°C (Synthesized Ester).
-
Atmosphere: Store under Argon/Nitrogen .[1] Moisture triggers hydrolysis of the bromide.
-
Container: Amber glass to prevent photolytic degradation.
References
-
Sigma-Aldrich. 4-(Bromomethyl)piperidine hydrochloride Product Page. Retrieved from
-
PubChem. Compound Summary: 4-(Bromomethyl)piperidine. National Library of Medicine. Retrieved from
-
BenchChem. Application Notes: Piperidine Building Blocks in Drug Discovery. Retrieved from
-
ChemicalBook. Synthesis of Piperidine Acetic Acid Derivatives. Retrieved from
-
Enamine. Building Blocks: Piperidines. Retrieved from
Sources
Difference between 4-bromomethyl and 4-bromo piperidine derivatives
Technical Guide: 4-Bromopiperidine vs. 4-(Bromomethyl)piperidine Derivatives
Executive Summary
In medicinal chemistry and organic synthesis, the distinction between 4-bromopiperidine and 4-(bromomethyl)piperidine extends beyond a simple methylene homologation. This single carbon difference dictates a fundamental divergence in reactivity profiles, conformational landscapes, and pharmacological utility.
This guide analyzes these two scaffolds, providing a decision-making framework for researchers selecting between them for drug discovery campaigns or synthetic intermediate design.
Structural & Electronic Fundamentals
The core difference lies in the hybridization environment of the carbon bearing the halogen and its proximity to the nitrogen center.
| Feature | 4-Bromopiperidine | 4-(Bromomethyl)piperidine |
| Halide Type | Secondary ( | Primary ( |
| Bond Length (C-Br) | ~1.94 Å (Rigid ring attachment) | ~1.93 Å (Flexible exocyclic arm) |
| Steric Environment | High (Ring strain + 1,3-diaxial interactions) | Low (Rotational freedom) |
| Inductive Effect on N | Stronger (3 bonds to N) | Weaker (4 bonds to N) |
| Dominant Conformation | Chair (Br equatorial preference ~0.4 kcal/mol) | Chair (CH₂Br equatorial preference >1.7 kcal/mol) |
Electronic Influence on Basicity (pKa)
The electronegative bromine atom exerts an electron-withdrawing inductive effect (
-
4-Bromopiperidine: The bromine is 3 bonds away from the nitrogen. The
effect lowers the pKa of the amine (relative to piperidine, pKa ~11.2), typically to the range of 9.5 – 10.0 . -
4-(Bromomethyl)piperidine: The bromine is 4 bonds away. The inductive attenuation results in a pKa closer to the parent piperidine, typically 10.5 – 10.8 .
Implication: 4-(Bromomethyl)piperidine derivatives are generally more basic and more nucleophilic at the nitrogen center than their 4-bromo counterparts.
Reactivity Profile: The Elimination vs. Substitution Competition
The most critical synthetic distinction is the susceptibility to elimination reactions.
4-Bromopiperidine: The Elimination Trap
As a secondary halide within a six-membered ring, 4-bromopiperidine is prone to E2 elimination , particularly when reacting with strong nucleophiles that also act as bases (e.g., alkoxides, thiolates).
-
Mechanism: The base abstracts an axial proton at C3/C5. If the bromine is also axial (trans-diaxial geometry), elimination proceeds rapidly to form 1,2,3,6-tetrahydropyridine (an endocyclic alkene).
-
Consequence: Yields of
substitution products are often compromised (40-60%) by the formation of the alkene byproduct.
4-(Bromomethyl)piperidine: The Robust Electrophile
Being a primary alkyl halide, this scaffold is an excellent substrate for
-
Mechanism: Backside attack is sterically unhindered.
-
Elimination: E2 elimination would require the formation of an exocyclic double bond (methylenepiperidine) or a rearrangement, both of which are thermodynamically less favorable and kinetically slower than the direct substitution.
-
Consequence: High yields (>85%) in alkylation reactions.
Visualizing the Reaction Pathways
Figure 1: Comparative reactivity pathways showing the high risk of elimination for 4-bromopiperidine versus the clean substitution pathway for the bromomethyl derivative.
Medicinal Chemistry Applications: SAR & Linker Design
In drug design, switching between these two scaffolds is a strategic tool for exploring Structure-Activity Relationships (SAR).
The "Methylene Extension" Effect
-
Spatial Reach: The extra methylene group in 4-(bromomethyl)piperidine extends the pharmacophore by approximately 1.54 Å . This is often used to probe the depth of a binding pocket (e.g., GPCRs like CCR5 or Opioid receptors).
-
Rotational Freedom:
-
4-Bromo derived: The substituent is directly attached to the rigid chair. Its vector is fixed (axial or equatorial).
-
4-Bromomethyl derived: The substituent has free rotation around the C4-CH2 bond, allowing it to adopt multiple conformations to find optimal binding interactions.
-
Case Study: Conformational Locking
When designing rigid analogs, 4-bromopiperidine precursors lead to compounds where the substituent vector is highly defined. If the biological target requires a specific angle, the 4-bromo derivative (rigid) might show higher selectivity (high affinity or zero affinity), whereas the 4-bromomethyl derivative (flexible) might show "promiscuous" binding due to its ability to adapt.
Experimental Protocols
Protocol A: Synthesis of 4-Substituted Piperidines via
Targeting the displacement of Br with a Thiol (R-SH).
For 4-(Bromomethyl)piperidine (High Yield Method):
-
Substrate: 1-Boc-4-(bromomethyl)piperidine (1.0 eq).
-
Reagents: Thiol (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: DMF or Acetonitrile (0.1 M).
-
Conditions: Stir at 60°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Expected Yield: 85-95%.
For 4-Bromopiperidine (Optimization Required): Note: Standard basic conditions often lead to elimination.
-
Substrate: 1-Boc-4-bromopiperidine (1.0 eq).
-
Reagents: Thiol (1.2 eq), Cs₂CO₃ (1.5 eq) - Cesium is preferred over Potassium to favor substitution.
-
Solvent: DMF (0.1 M).
-
Conditions: Stir at room temperature (avoid heating to suppress elimination) for 12-18 hours.
-
Alternative: Use a sulfur nucleophile with low basicity (e.g., Thioacetate) if elimination persists.
-
Expected Yield: 50-70% (Purification required to remove alkene).
Synthetic Decision Tree
Figure 2: Decision matrix for selecting the appropriate starting material based on structural needs and synthetic risks.
References
- Reactivity of Piperidine Derivatives Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains vs competition in cyclohexyl systems).
-
Conform
-
Benchchem. "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives". Available at:
-
-
Synthesis and SAR of Piperidine Linkers
- Journal of Medicinal Chemistry. "Structure-Activity Relationships of Piperidine-Based CCR5 Antagonists". (Illustrates the impact of linker length on binding).
-
PubChem. "4-(Bromomethyl)piperidine Compound Summary".[1] National Library of Medicine. Available at:
-
pKa and Electronic Effects
-
ResearchGate. "pK a values of common substituted piperazines and piperidines". Available at:
-
Sources
Methodological & Application
Application Note: Synthesis and Isolation of (4-Bromomethyl-piperidin-1-yl)-acetic acid
Introduction & Strategic Overview
(4-Bromomethyl-piperidin-1-yl)-acetic acid is a highly versatile bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1], G-protein coupled receptor (GPCR) ligands, and peptidomimetics. The molecule features a carboxylic acid handle (ideal for standard peptide coupling) and a highly reactive primary alkyl bromide (primed for nucleophilic displacement or cross-coupling).
The Chemical Challenge: Self-Alkylation
Synthesizing this compound directly from 4-bromomethylpiperidine presents a classic chemoselectivity and stability challenge. The starting material contains both a nucleophilic secondary amine and a highly electrophilic primary alkyl bromide. If the free base of 4-bromomethylpiperidine is generated without a superior electrophile immediately available, it rapidly undergoes intermolecular self-alkylation , leading to irreversible oligomerization and polymerization[2].
The Orthogonal Strategy (Causality & Design)
To circumvent polymerization, direct alkylation using bromoacetic acid under basic conditions is highly discouraged. The zwitterionic nature of bromoacetic acid reduces its solubility and electrophilicity in organic solvents, forcing the use of harsher basic conditions that promote the undesired self-alkylation of the piperidine.
Instead, a field-proven two-step orthogonal protection strategy must be employed[3]:
-
Kinetic Trapping: The starting material must be utilized as its hydrobromide (HBr) salt. The free base is generated in situ in a dilute environment using a mild, heterogeneous base (
) in the presence of an excess of tert-butyl bromoacetate . The -bromo ester is kinetically much more electrophilic than the unactivated primary alkyl bromide, ensuring that N-alkylation outcompetes self-alkylation. -
Orthogonal Acidic Deprotection: Saponification of the resulting ester using an aqueous base (e.g., LiOH or NaOH) would inevitably hydrolyze the primary alkyl bromide into an unwanted alcohol. The tert-butyl ester is strategically chosen because it can be cleanly cleaved under anhydrous acidic conditions using Trifluoroacetic acid (TFA), leaving the primary bromide completely intact[4].
Mechanistic Pathway
Mechanistic divergence of 4-bromomethylpiperidine free base towards N-alkylation vs. self-alkylation.
Experimental Protocols
Workflow Visualization
Step-by-step experimental workflow for the synthesis and isolation of the target acetic acid.
Step 1: Synthesis of tert-butyl (4-bromomethyl-piperidin-1-yl)acetate
Objective: Alkylate the secondary amine while suppressing polymerization.
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (Argon or
). -
Dissolution: Suspend 4-bromomethylpiperidine hydrobromide (1.0 equiv, 10.0 mmol) in anhydrous Acetonitrile (MeCN) (50 mL) to maintain a dilute concentration (~0.2 M).
-
Electrophile Addition: Add tert-butyl bromoacetate (1.2 equiv, 12.0 mmol) directly to the suspension. Note: Adding the electrophile before the base ensures that any free amine generated is immediately trapped.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add finely powdered anhydrous Potassium Carbonate (
) (2.5 equiv, 25.0 mmol) in three portions over 15 minutes. -
Reaction: Remove the ice bath and allow the heterogeneous mixture to stir vigorously at room temperature (RT) for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, visualization with Ninhydrin stain).
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the intermediate as a pale yellow oil.
Step 2: Acidic Deprotection to this compound
Objective: Cleave the tert-butyl ester without hydrolyzing the primary bromide.
-
Reaction Setup: Dissolve the purified tert-butyl (4-bromomethyl-piperidin-1-yl)acetate (1.0 equiv, ~7.5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).
-
Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) (5.0 mL) dropwise to achieve a ~20% v/v TFA/DCM solution.
-
Deprotection: Stir the reaction mixture at RT for 4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
-
Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate the resulting residue with Toluene (3 × 10 mL) to azeotropically remove residual TFA.
-
Precipitation: Dissolve the resulting thick oil in a minimal amount of DCM (2 mL) and add dropwise into vigorously stirred, ice-cold Diethyl Ether (
) (50 mL). The product will precipitate as a white solid (TFA salt). Filter, wash with cold , and dry under high vacuum.
Quantitative Data & Optimization
Table 1: Reagent Stoichiometry for Step 1 (N-Alkylation)
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| 4-Bromomethylpiperidine HBr | 259.00 | 1.0 | 10.0 | 2.59 g | Limiting Reactant |
| tert-Butyl bromoacetate | 195.05 | 1.2 | 12.0 | 2.34 g (1.77 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.5 | 25.0 | 3.45 g | Mild Base |
| Acetonitrile (MeCN) | 41.05 | - | - | 50.0 mL | Polar Aprotic Solvent |
Table 2: Optimization of Base and Solvent for N-Alkylation
| Solvent | Base | Concentration | Observation / Yield | Mechanistic Rationale |
| DCM | TEA (Homogeneous) | 0.5 M | High polymerization (<30% yield) | Homogeneous base rapidly generates free amine in high local concentrations, promoting self-alkylation. |
| DMF | NaH (Strong) | 0.2 M | Complex mixture / Degradation | Strong base promotes E2 elimination of the primary bromide to form an exocyclic alkene. |
| MeCN | 0.2 M | Clean conversion (>80% yield) | Heterogeneous base slowly generates the free amine, keeping steady-state concentration low while the excess electrophile traps it. |
References
-
Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer Journal of Medicinal Chemistry (2024). URL:[Link]
-
Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation Molecules (2021). URL:[Link]
-
Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design Wiley-VCH (2004). URL:[Link]
Sources
Protocol for the N-Alkylation of 4-Bromomethylpiperidine with Bromoacetic Acid
Executive Summary & Mechanistic Rationale
The synthesis of piperidine-acetic acid derivatives is a cornerstone in the development of modern therapeutics, including PROTACs, peptidomimetics, and selective receptor ligands. Specifically, the N-alkylation of 4-bromomethylpiperidine with bromoacetic acid yields 1-(carboxymethyl)-4-(bromomethyl)piperidine—a highly versatile, bifunctional building block.
Executing this reaction requires precise kinetic control. 4-Bromomethylpiperidine possesses both a nucleophilic secondary amine and an electrophilic primary alkyl bromide. Under poorly optimized basic conditions, this molecule is prone to intermolecular self-condensation (oligomerization) or intramolecular cyclization (forming quinuclidine derivatives).
To achieve high yields of the target N-alkylated product, we exploit the extreme electrophilicity of the
Reaction Pathway & Selectivity
The following diagrams illustrate the kinetic vs. thermodynamic pathways and the step-by-step workflow required to successfully isolate the zwitterionic product.
Kinetic vs. thermodynamic pathways in the N-alkylation of 4-bromomethylpiperidine.
Workflow for the N-alkylation of 4-bromomethylpiperidine with bromoacetic acid.
Experimental Protocol
This methodology adapts established submonomer alkylation techniques [1] and piperidine functionalization standards [2].
Materials & Reagents
-
4-Bromomethylpiperidine hydrobromide (1.0 equiv)
-
2-Bromoacetic acid (1.1 equiv)
-
Potassium carbonate, anhydrous (K₂CO₃) (2.5 equiv)
-
Acetonitrile (MeCN) , anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine & Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
Step 1: Neutralization & Setup Suspend 4-bromomethylpiperidine hydrobromide (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Causality: The hydrobromide salt is neutralized in situ. Cooling to 0 °C suppresses the nucleophilicity of the newly freed secondary amine, preventing premature self-condensation before the highly reactive electrophile is introduced.
Step 2: Electrophile Addition Dissolve 2-bromoacetic acid (1.1 equiv) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.
-
Causality: Dropwise addition ensures that the electrophile is always in a lower localized concentration relative to the base, preventing localized acidic pockets that could protonate the amine and stall the reaction.
Step 3: Alkylation Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50 °C for 16 hours under an inert atmosphere (N₂ or Argon).
-
Causality: The
-bromo carboxylic acid is exceptionally electrophilic. At 50 °C, the kinetic N-alkylation pathway outcompetes the thermodynamic self-alkylation of the unactivated primary bromide on the piperidine ring[2].
Step 4: Self-Validating Analytical Checkpoint Before proceeding to workup, sample the reaction mixture for LC-MS analysis.
-
Validation: The target zwitterion will display a characteristic 1:1 isotopic doublet at m/z 236 and 238 [M+H]⁺ due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. If the dominant mass is 156 (loss of Br), base-catalyzed hydrolysis or elimination has occurred, and the reaction must be aborted.
Step 5: Workup & Zwitterion Isolation Filter the reaction mixture to remove inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of distilled water.
Step 6: Isoelectric pH Adjustment Carefully adjust the aqueous layer to pH 3–4 using 1M HCl.
-
Causality: The product is an amphoteric zwitterion. Adjusting to its isoelectric point (pH 3–4) neutralizes the carboxylate into a carboxylic acid while managing the protonation state of the tertiary amine, maximizing its partition coefficient for organic extraction[2].
Step 7: Extraction Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.
Reaction Parameter Optimization
The choice of base and solvent is the most critical variable in this protocol. The table below summarizes the causality behind various reagent combinations.
| Base | Solvent | Temp | Predicted Yield | Mechanistic Observation & Causality |
| K₂CO₃ (2.5 eq) | MeCN | 50 °C | 80–85% | Optimal. Heterogeneous base prevents high local pH, minimizing E2 elimination of the primary bromide. |
| DIPEA (2.5 eq) | DMF | 25 °C | 70–75% | Homogeneous system accelerates reaction but increases risk of self-condensation side products. |
| NaOH (aq) | H₂O/THF | 25 °C | < 40% | Hydroxide induces competitive hydrolysis of the primary bromide to an alcohol. |
| NaH (2.0 eq) | THF | 0–25 °C | < 20% | Strong base triggers rapid E2 elimination, forming 4-methylenepiperidine. |
References
-
Title: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Source: DNDi (Drugs for Neglected Diseases initiative) URL: [Link]
-
Title: A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Source: Frontiers in Chemistry URL: [Link]
Sources
Application Note: Utilizing (4-Bromomethyl-piperidin-1-yl)-acetic Acid as a Rigid, Ionizable PROTAC Linker
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.
Introduction & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. Because PROTACs consist of a Protein of Interest (POI) ligand, an E3 ligase ligand, and a linker, they frequently violate Lipinski’s "Rule of 5", presenting significant drug metabolism and pharmacokinetic (DMPK) challenges.
Historically, flexible polyethylene glycol (PEG) chains were the default choice for PROTAC linkers. However, PEG linkers often incur a high entropic penalty during the formation of the highly ordered POI-PROTAC-E3 ternary complex[1]. To overcome this, the field is shifting toward conformationally restricted, rigid linkers containing cycloalkane or heterocyclic structures[2].
(4-Bromomethyl-piperidin-1-yl)-acetic acid represents a next-generation bifunctional linker that addresses these challenges through two core mechanisms:
-
Conformational Rigidity: The piperidine core restricts the molecule's rotational freedom. This pre-organizes the PROTAC into an active conformation, reducing the entropic cost of ternary complex formation and disfavoring off-target interactions[2].
-
Enhanced Solubility via Ionization: The inclusion of a basic tertiary amine within the piperidine ring provides a protonable center at physiological pH. This significantly improves aqueous solubility and oral bioavailability—critical hurdles in PROTAC clinical translation[3].
Physicochemical Profiling & Reactivity
The utility of this compound lies in its orthogonal bifunctionality. The bromomethyl group acts as a potent electrophile, while the acetic acid moiety serves as a reliable handle for amide coupling.
Table 1: Physicochemical Properties and Reactivity Profile
| Property | Characteristic | Impact on PROTAC Design |
| Functional Group 1 | Bromomethyl (-CH2Br) | Enables rapid, selective |
| Functional Group 2 | Acetic Acid (-CH2COOH) | Facilitates robust amide coupling with primary or secondary amines. |
| Core Scaffold | Piperidine Ring | Imparts structural rigidity, restricting conformational freedom[1]. |
| Ionizability | Tertiary Amine (Basic) | Protonates at physiological pH, enhancing aqueous solubility[3]. |
| Metabolic Stability | High | Resistant to the oxidative cleavage commonly seen in PEG linkers[2]. |
Conjugation Strategy & Experimental Workflow
The synthesis of a PROTAC using this linker follows a strictly ordered two-step protocol. The
Figure 1: Step-by-step PROTAC synthesis workflow utilizing the bifunctional piperidine linker.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that success or failure can be definitively measured at each critical junction.
Protocol A: Nucleophilic Substitution ( ) of the Bromomethyl Handle
Objective: Covalently attach the POI ligand to the linker via the bromomethyl electrophile.
Materials:
-
POI Ligand (containing a primary/secondary amine, thiol, or phenol) (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: Dissolve the POI ligand (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Expertise & Causality: DIPEA is chosen over smaller bases like Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding unwanted quaternization with the highly reactive bromomethyl group.
-
-
Linker Addition: Add this compound (1.1 eq) dropwise.
-
Reaction: Stir the mixture at 40°C for 4–6 hours. Avoid exceeding 50°C to prevent elimination side-reactions (forming an alkene) or dimerization.
-
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The system is self-validating when the chromatogram shows the complete consumption of the POI ligand and the appearance of the [M+H]+ peak corresponding to the alkylated intermediate.
-
Workup: Quench with water and extract with Ethyl Acetate. Any unreacted bromomethyl linker will hydrolyze during this aqueous workup, preventing downstream interference. Concentrate the organic layer in vacuo.
Protocol B: Amide Coupling of the Acetic Acid Handle
Objective: Attach the E3 ligase ligand to the intermediate to form the final PROTAC.
Materials:
-
Alkylated Intermediate from Protocol A (1.0 eq)
-
E3 Ligase Ligand (e.g., CRBN or VHL ligand containing a primary amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Activation: Dissolve the Alkylated Intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Expertise & Causality: The acetic acid handle attached to the piperidine nitrogen is electronically deactivated and sterically hindered. HATU is selected over standard EDC/NHS because it generates a highly reactive HOAt ester, which efficiently overcomes these barriers to drive amide bond formation.
-
-
Coupling: Add the E3 Ligase Ligand (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via analytical HPLC at 254 nm. The protocol is validated upon the disappearance of the intermediate carboxylic acid peak and the emergence of the final PROTAC mass.
-
Purification: Purify the crude mixture directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final PROTAC in high purity (>95%).
Biological Evaluation & Ternary Complex Formation
Once synthesized, the rigidified PROTAC must induce the proximity of the target POI and the E3 ligase. The piperidine linker plays a critical role here by minimizing the entropic penalty of folding, thereby stabilizing the ternary complex and accelerating polyubiquitination[1].
Figure 2: Mechanism of targeted protein degradation via PROTAC ternary complex formation.
Comparative Linker Data
To justify the selection of this compound over traditional linkers, the following quantitative and qualitative parameters should be evaluated during lead optimization.
Table 2: Comparative Analysis of PROTAC Linker Architectures
| Parameter | Traditional PEG Linkers | Piperidine-Based Linkers | Advantage of Piperidine |
| Flexibility | Highly flexible | Conformationally restricted | Reduces entropic penalty during ternary complex formation[1]. |
| Aqueous Solubility | High (Hydrogen bonding) | High (pH-dependent protonation) | Improves oral bioavailability and overall DMPK profile[3]. |
| Metabolic Stability | Susceptible to oxidative cleavage | Highly stable | Prolongs half-life in vivo, reducing clearance rates[2]. |
| Off-Target Binding | Moderate to High | Low | Rigidity disfavors non-productive, off-target ternary complexes. |
References
Sources
Peptide coupling conditions for piperidinyl-acetic acid derivatives
Application Note & Protocol Guide
Executive Summary
Piperidinyl-acetic acid derivatives (e.g., 2-, 3-, or 4-(piperidinyl)acetic acid) represent a unique class of building blocks in medicinal chemistry. Unlike direct piperidine-2-carboxylic acids (pipecolic acids) where the carboxyl group is rigidly held adjacent to the nitrogen, the acetic acid "tail" introduces a methylene linker. This linker imparts rotational flexibility, reducing immediate steric clash but retaining the solubility and zwitterionic challenges characteristic of saturated heterocycles.
This guide provides optimized protocols for coupling these substrates, addressing the three primary failure modes: N-acyl urea formation (low yield), C-alpha racemization (stereochemical erosion), and incomplete conversion due to zwitterionic solubility issues.
Strategic Analysis: Reagent Selection
The choice of coupling reagent is dictated by the position of the acetic acid side chain (2-, 3-, or 4-position) and the scale of the reaction.
| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | EDC / HOBt |
| Primary Use Case | Discovery scale (<1g); High-throughput screening. | Process scale (>10g); Sterically hindered 2-substituted isomers. | Cost-sensitive, non-hindered 4-isomers. |
| Mechanism | Formation of highly reactive O-7-azabenzotriazolyl active ester. | Formation of mixed anhydride; water scavenger. | Carbodiimide activation (O-acylisourea).[1] |
| Steric Tolerance | Excellent (High reactivity). | Good (Driven by thermodynamics/water removal). | Moderate (Prone to N-acyl urea side product). |
| Racemization Risk | Low (due to HOAt leaving group), but basic conditions can trigger it. | Very Low (Epimerization suppressed; acidic/neutral conditions possible). | Moderate (Requires HOBt to suppress). |
| Workup | Chromatographic purification usually required (tetramethylurea byproducts). | Aqueous Extraction (Water-soluble byproducts). | Aqueous wash (Acid/Base).[2] |
Decision Matrix
The following logic gate determines the optimal protocol based on your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal coupling strategy. T3P is favored for hindered substrates and scale-up due to its clean profile.[3]
Detailed Experimental Protocols
Protocol A: High-Reactivity HATU Coupling
Best for: Small-scale discovery, 2-substituted piperidines, or unreactive amine partners.
Mechanistic Insight: HATU generates the O-7-azabenzotriazolyl active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen in the 7-aza ring, accelerating aminolysis significantly faster than HBTU or EDC [1].
Materials:
-
Carboxylic Acid:
-protected piperidinyl-acetic acid (1.0 eq) -
Amine Partner: (1.1 eq)
-
Reagent: HATU (1.1 – 1.2 eq)
-
Base: DIPEA (
-Diisopropylethylamine) (3.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide) [0.1 M concentration]
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve the
-protected acid and HATU in anhydrous DMF. Stir for 2 minutes at room temperature (RT) to initiate pre-activation (formation of the active ester). -
Addition: Add the DIPEA. The solution should turn yellow. Note: If the acid is prone to racemization, cool to 0°C before adding base.[4]
-
Coupling: Immediately add the amine partner.
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[4]
-
Self-Validation: Check for the mass of the active ester (+OBt species) if the reaction stalls.
-
-
Workup: Dilute with EtOAc (10x volume). Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Sat. NaHCO₃ (removes unreacted acid/OBt byproducts).
-
Brine.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography is usually required to remove tetramethylurea byproducts.
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1g), preventing racemization, and simple workup.
Mechanistic Insight: T3P acts as a water scavenger, driving the equilibrium toward the amide. It forms a mixed anhydride intermediate.[5][6] Unlike carbodiimides, it does not generate insoluble ureas, and unlike HATU, it does not generate guanidinium byproducts [2].
Materials:
-
Carboxylic Acid:
-protected piperidinyl-acetic acid (1.0 eq) -
Amine Partner: (1.1 eq)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 eq)
-
Base: Pyridine (3.0 eq) or NMM (N-methylmorpholine) (3.0 eq)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
Step-by-Step Procedure:
-
Setup: Charge the acid and amine partner into the flask with EtOAc (or 2-MeTHF).
-
Activation: Dropwise add the T3P solution.
-
Critical Step: T3P is viscous; ensure accurate weighing or volumetric transfer.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Workup (The "T3P Advantage"):
-
Add water directly to the reaction mixture.
-
Separate layers.
-
Wash organic layer with 0.5 M HCl (removes pyridine/amine).
-
Wash with 10% NaOH (removes unreacted acid and water-soluble phosphorus byproducts).
-
-
Isolation: Dry and concentrate. Often yields high-purity product without chromatography.
Troubleshooting & Optimization
Common failure modes for piperidinyl-acetic acid couplings and their remediation.
| Issue | Diagnosis (LCMS/TLC) | Root Cause | Remediation |
| Low Yield | Presence of N-acyl urea (M+Acid+Amine-H2O mass incorrect) | Slow aminolysis allowing rearrangement (common with EDC). | Switch to Protocol A (HATU) or use HOAt additive. |
| Racemization | Split peaks in HPLC (chiral column); loss of optical activity. | Base-mediated proton abstraction at C-alpha position.[4] | Use Protocol B (T3P) with Pyridine (weaker base). Lower temp to 0°C. Avoid DMF (promotes racemization). |
| Incomplete Reaction | Unreacted Acid remaining. | Steric hindrance at the 2-position of piperidine ring. | Increase T3P to 3.0 eq. Heat to 50°C (T3P is thermally stable). |
| Poor Solubility | Precipitation of zwitterion or intermediate. | High polarity of piperidine salts. | Use DMSO/DMF mix. Ensure |
Visualizing the Activation Pathway
Understanding the activation intermediate is crucial for troubleshooting.
Figure 2: Activation pathway highlighting the critical intermediate stage where racemization competes with amide bond formation.
References
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Dunetz, J. R., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation.[7] Organic Process Research & Development. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
BenchChem Technical Support. (2025). Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. Link
Sources
Nucleophilic substitution reactions of 4-bromomethyl piperidine moiety
Application Note: Nucleophilic Substitution (
Abstract
The 4-bromomethyl piperidine moiety is a highly versatile building block in medicinal chemistry, frequently utilized to introduce the pharmacologically privileged piperidine ring into complex molecular architectures. This application note details the mechanistic rationale, standardized protocols, and downstream applications of nucleophilic substitution (
Mechanistic Causality & Rationale
The piperidine ring is ubiquitous in FDA-approved therapeutics due to its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiling. Incorporating a 4-methyl spacer terminating in a bromide leaving group—specifically, 4-bromomethylpiperidine—creates an ideal electrophilic center for
Why 4-Bromomethylpiperidine?
-
Steric Accessibility: The primary, neopentyl-like (yet unhindered) nature of the exocyclic bromomethyl carbon minimizes steric clashes, heavily favoring
substitution over competing elimination pathways. -
Leaving Group Efficacy: The polarizable nature of the bromine atom and the relatively weak C–Br bond make it an excellent leaving group for displacement by various nucleophiles (amines, phenols, N-heterocycles).
-
Protection Strategy: To prevent intermolecular self-alkylation or side reactions, the secondary amine of the piperidine ring must be protected. The tert-butyloxycarbonyl (Boc) carbamate (yielding 1-Boc-4-bromomethylpiperidine) is the industry standard[1]. The Boc group is robust against the basic conditions required for
reactions but can be easily cleaved post-substitution using acidic conditions (e.g., TFA or HCl)[2].
Reaction Logic & Workflow
The standard workflow begins with the activation of 1-Boc-4-piperidinemethanol to the corresponding bromide, followed by the
Workflow from precursor alcohol to SN2 substituted piperidine derivative.
Quantitative Data: Reaction Conditions and Yields
The choice of base and solvent is dictated by the nucleophile's pKa and steric bulk. The table below summarizes validated reaction conditions for displacing the bromide of 1-Boc-4-bromomethylpiperidine across various drug development applications.
| Nucleophile Type | Base / Catalyst | Solvent | Temp / Time | Application | Yield / Outcome | Ref |
| N-Heterocycle (Imidazole) | NaH (1.1 eq) | DMF | 60 °C / 24 h | PI3K Inhibitor Synthesis | High conversion to N-alkylated product | [3] |
| Amine / Aniline | K₂CO₃ (1.5 eq), NaI (0.5 eq) | Acetonitrile | 60 °C / 18 h | HPK1 PROTAC Linker | Direct C-N bond formation | [4] |
| Phenol / Alcohol | KOH (45 wt%), TBAB | Toluene / H₂O | 75 °C / 24 h | Polyfluorene AEMs | Phase-transfer etherification | [2] |
| Halopyridine | None (Reflux) | Neat / Toluene | Reflux / 4 h | RSV Fusion Inhibitors | 36% isolated yield (White solid) | [5] |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Boc-4-bromomethylpiperidine (Appel Reaction)
Causality of Reagents: The Appel reaction (CBr₄/PPh₃) is chosen over PBr₃ or HBr because it operates under mild, neutral conditions that do not cleave the acid-sensitive Boc protecting group.
-
Preparation: Dissolve 4-N-Boc-piperidine-methanol (200 mg, 0.93 mmol) in anhydrous diethyl ether (9 mL) in a flame-dried flask under nitrogen[1].
-
Activation: Add carbon tetrabromide (CBr₄) (370 mg, 1.1 mmol) and triphenylphosphine (PPh₃) (292 mg, 1.1 mmol) at room temperature[1].
-
Reaction: Stir the mixture for 18 hours at room temperature[1].
-
Workup: Filter the suspension over a pad of Celite to remove the precipitated triphenylphosphine oxide (TPPO) byproduct[1].
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (hexane/EtOAc, 1:0 → 4:1)[1].
-
Self-Validation: Confirm product identity via ¹H NMR (400 MHz, DMSO-d6). The success of the reaction is validated by the downfield shift of the exocyclic -CH₂- protons to a doublet at δ 3.47 ppm, alongside the intact Boc singlet at δ 1.45 ppm (9H)[1].
Protocol B: Finkelstein-Assisted Amination
Causality of Reagents: Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to deprotonate the incoming amine without promoting E2 elimination. Sodium iodide (NaI) is added catalytically to facilitate a Finkelstein reaction, converting the alkyl bromide in situ to a highly reactive alkyl iodide, thereby accelerating the
-
Preparation: In a 5 mL septum vial, combine 1-Boc-4-bromomethylpiperidine (479.0 mg, 1.72 mmol, 1.0 eq) and the target amine nucleophile (1.0 eq) in anhydrous acetonitrile (9.9 mL)[4].
-
Catalysis & Base: Add K₂CO₃ (357.0 mg, 2.58 mmol, 1.5 eq) and NaI (129.1 mg, 0.86 mmol, 0.5 eq)[4].
-
Reaction: Heat the solution to 60 °C and stir overnight under an inert atmosphere[4].
-
Workup: Cool the mixture to room temperature, filter through Celite to remove inorganic salts, and wash the filter cake with dichloromethane (DCM)[4].
-
Isolation: Concentrate the filtrate via rotary evaporation and purify by preparative HPLC or silica gel chromatography to yield the pure N-alkylated piperidine derivative[4].
Downstream Applications in Drug Development
The 4-bromomethylpiperidine building block is a cornerstone in modern therapeutic design. It has been successfully utilized to synthesize tricyclic derivatives acting as Respiratory Syncytial Virus (RSV) fusion glycoprotein inhibitors, where the piperidine ring is essential for preserving antiviral efficacy[5].
Furthermore, in the rapidly expanding field of targeted protein degradation, this moiety serves as a critical structural linker for Proteolysis Targeting Chimeras (PROTACs). It effectively bridges target-binding ligands (such as HPK1 or KAT2A/B inhibitors) with E3 ubiquitin ligase recruiters (like CRBN), facilitating the ubiquitination and subsequent proteasomal degradation of disease-causing proteins[4][6].
Assembly of a PROTAC molecule using a piperidine linker for targeted degradation.
References
-
4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester - Chongqing Chemdad Co., Ltd. Chemdad.com. Available at: [Link]
-
Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Polyfluorenes Bearing N,N-Dimethylpiperidinium Cations on Short Spacers for Durable Anion Exchange Membranes. Macromolecules - ACS Publications. Available at: [Link]
- WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1. Google Patents.
- US8153629B2 - Pharmaceutical compounds. Google Patents.
- WO2024003533A1 - Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer. Google Patents.
Sources
- 1. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8153629B2 - Pharmaceutical compounds - Google Patents [patents.google.com]
- 4. WO2025163390A2 - Heterobifunctional compounds for the degradation of hpk1 - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2024003533A1 - Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer - Google Patents [patents.google.com]
Application Note: Synthesis of Heterobifunctional Linkers Using Piperidine Scaffolds in PROTAC Design
Abstract & Strategic Rationale
In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties (permeability, solubility) and the thermodynamic stability of the ternary complex (POI-Linker-E3).[] While Polyethylene Glycol (PEG) linkers offer solubility, their high conformational entropy ("floppiness") can impose a significant entropic penalty during ternary complex formation.[2]
Piperidine scaffolds have emerged as a superior alternative for "Linkerology" due to three distinct advantages:
-
Conformational Restriction: The six-membered ring reduces the degrees of freedom, pre-organizing the PROTAC into a bioactive conformation.
-
Solubility Modulation: The basic nitrogen (pKa ~11) can be protonated at physiological pH, improving aqueous solubility without the need for excessive PEGylation.[2]
-
Metabolic Stability: Unlike linear alkyl chains which are prone to oxidative metabolism, the piperidine ring is relatively robust, though C-H functionalization sites must be carefully managed.[2]
This guide details the synthesis of a Piperidine-based Semi-Rigid Linker , specifically focusing on the Reductive Amination and
Chemical Strategy & Retrosynthesis
The synthesis of piperidine linkers generally follows a modular "Core-Extension" strategy. The piperidine ring often serves as the attachment point to the E3 ligase ligand (e.g., Pomalidomide) or as a central rigidifying node.
Core Architecture
The most versatile approach utilizes 4-Piperidone or 4-Amino-Piperidine derivatives.[2] These allow for the creation of a "Y" or "I" shaped geometry depending on the substitution pattern (N1 vs. C4).
Caption: Modular assembly of a PROTAC. The piperidine ring acts as a rigid interface between the E3 ligand and the flexible linker chain.
Detailed Experimental Protocols
Protocol A: Synthesis of the Piperidine-Linker Core via Reductive Amination
Objective: To functionalize the C4 position of a piperidine ring with a linker extension (e.g., an alkyne or protected amine) while preserving the N1 position for E3 ligand attachment.
Mechanistic Insight: Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternary ammonium formation).[2] We utilize Sodium Triacetoxyborohydride (STAB) because it is mild and selective for imines over aldehydes/ketones, allowing for a "one-pot" procedure.[2]
Materials
-
Substrate: N-Boc-4-piperidone (CAS: 79099-07-3)[2]
-
Amine Partner: 3-Butyn-1-amine (for Click chemistry handle) or N-Boc-ethylenediamine (for Amide handle).[2]
-
Reagent: Sodium Triacetoxyborohydride (STAB).[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2][3]
-
Additives: Acetic Acid (AcOH).[2]
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv, 5 mmol) and 3-Butyn-1-amine (1.1 equiv) in anhydrous DCE (20 mL).
-
Add Acetic Acid (1.0 equiv).[2] Note: Acid catalysis is crucial to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Stir at Room Temperature (RT) for 1–2 hours under Nitrogen (
). -
QC Check: Monitor by TLC (formation of imine is often visible, or disappearance of ketone).[2]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (
) may occur.[2] -
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
-
Work-up:
-
Purification:
-
Flash Column Chromatography (DCM:MeOH 95:5).[2] The secondary amine product is usually polar.
-
Protocol B: Attachment to E3 Ligand (Cereblon) via
Objective: To attach the piperidine-linker core to a Fluorothalidomide derivative.[2] This is the standard method for creating Pomalidomide-based PROTACs.
Mechanistic Insight: The N1-position of the piperidine ring is a strong nucleophile. Fluorothalidomide undergoes Nucleophilic Aromatic Substitution (
Materials
-
Substrate: Deprotected Piperidine Linker (from Protocol A, after Boc removal).
-
Electrophile: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluorothalidomide).[2]
-
Base: N,N-Diisopropylethylamine (DIPEA).[2]
-
Solvent: DMSO or DMF (Polar aprotic solvents are required for
).[2]
Step-by-Step Methodology
-
Deprotection (if N-Boc protected):
-
Coupling (
):-
Dissolve the Fluorothalidomide (1.0 equiv) and the Piperidine amine salt (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0–5.0 equiv).[2] The solution should turn yellow/orange (indicative of the activated complex).
-
Heat to 90°C for 4–12 hours. Note: Sterically hindered piperidines may require higher temps (110°C), but beware of thalidomide hydrolysis.[2]
-
-
Work-up & Isolation:
Analytical Data & Validation
Expected Data Profile
When characterizing the final Piperidine-Linker-E3 construct, specific NMR and MS signals confirm the structure.[4]
| Feature | Method | Expected Signal / Observation |
| Piperidine Ring | 1H NMR | Multiplets at |
| Thalidomide Imide | 1H NMR | Singlet at |
| Linker Junction | 13C NMR | Shift of C4-piperidine carbon ( |
| Purity | LC-MS | Single peak >95% UV (254 nm).[2] Mass = [M+H]+.[2] |
| Ternary Complex | TR-FRET | Bell-shaped curve in ternary complex formation assay.[2] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Incomplete imine formation. | Add molecular sieves (4Å) to remove water during Step 1.[2] Increase AcOH. |
| Over-alkylation | Highly reactive amine.[2] | Use STAB (milder) instead of |
| No Reaction ( | Protonated amine (TFA salt).[2] | Increase DIPEA equivalents or perform a "free-base" extraction before coupling.[2] |
| Hydrolysis of Thalidomide | Wet solvent / High Temp.[2] | Use anhydrous DMF.[2] Keep temp <100°C. Store final product dry. |
Workflow Visualization
The following diagram illustrates the convergent synthesis workflow described above.
Caption: Convergent synthetic workflow for generating a Piperidine-based E3 ligase recruiter.
References
-
Beshiri, M. L., et al. (2020).[2] "The PROTAC linker is not just a connector: The impact of linkerology on the physicochemical properties and degradation efficiency." Journal of Medicinal Chemistry. Link[2]
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[2]
-
Testa, A., et al. (2020).[2] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma Receptors." Scientific Reports.[2][5] (Relevant for piperidine/pyrrolidine scaffold rigidity). Link[2]
-
Steinebach, C., et al. (2019).[2] "Ortho-Hydroxyphenyl-thalidomide: A Highly Potent and Selective Cereblon Ligand for PROTAC Design." Chemical Science. (Demonstrates functionalization of thalidomide cores). Link
-
Maple, H. J., et al. (2012).[2] "Automated chemical synthesis of heterobifunctional linkers." Molecular Diversity. Link
Sources
Application Note: Protecting Group Strategies for (4-Bromomethyl-piperidin-1-yl)-acetic acid Synthesis
Topic: Protecting Group Strategies for (4-Bromomethyl-piperidin-1-yl)-acetic acid Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Analysis
The synthesis of This compound presents a classic "chemoselectivity paradox" in organic synthesis. The target molecule contains three distinct functional zones with conflicting reactivity profiles:
-
The Electrophile: A primary alkyl bromide (
) at the C4 position. -
The Nucleophile (Amine): A piperidine nitrogen (secondary or tertiary depending on the stage).
-
The Nucleophile (Acid): A carboxylic acid tail (
).
The "Self-Destruct" Challenge
If the molecule exists as a free base (zwitterion), the tertiary amine is sufficiently nucleophilic to displace the primary bromide of a neighboring molecule, leading to rapid intermolecular polymerization or dimerization. Furthermore, the carboxylic acid moiety can attack the bromide, leading to ester oligomers.
Core Directive: The synthetic strategy must effectively mask both nucleophilic sites (Nitrogen and Oxygen) until the final step. The most robust approach treats the acetic acid tail as the protecting group for the nitrogen, installed early in the sequence as an ester.
Strategic Pathways
We evaluate two primary strategies. Route A (Convergent/Early Functionalization) is recommended for its robustness and safety profile. Route B (Linear/Late Functionalization) is discussed as an alternative but carries higher risk of side reactions.
Route A: The "Ester-First" Strategy (Recommended)
-
Concept: The nitrogen is alkylated immediately with a protected acetate (e.g., tert-butyl bromoacetate). This converts the nucleophilic secondary amine into a less reactive tertiary amine and installs the carboxylic acid in a protected ester form.
-
Advantages:
-
Prevents N-alkylation side reactions during the bromination step.
-
Avoids handling the highly reactive "free amine + alkyl bromide" intermediate.
-
The tert-butyl ester is orthogonal to the bromination conditions (Appel reaction).
-
Route B: The "N-Boc" Strategy (Alternative)
-
Concept: Standard protection of the piperidine nitrogen with a Boc group, followed by bromination, deprotection, and finally N-alkylation.
-
Risks:
-
Step 3 (Boc removal) generates a free amine in the presence of a reactive alkyl bromide.
-
Step 4 (N-alkylation) requires precise control to prevent the piperidine from reacting with itself rather than the alkylating agent.
-
Visual Workflow (DOT Diagram)
Caption: Comparative workflow of Route A (Ester-First) vs. Route B (Linear). Route A minimizes the risk of self-alkylation by keeping the nitrogen alkylated and the acid protected until the final step.
Detailed Protocols (Route A)
Phase 1: N-Alkylation (Installation of the Protected Acid)
This step masks the secondary amine and installs the acetic acid framework as a tert-butyl ester. The tert-butyl group is chosen for its stability to basic conditions and nucleophilic attack.
Reaction:
Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-piperidinemethanol (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (
, 2.0 equiv). -
Alkylation: Cool the mixture to 0°C. Add tert-butyl bromoacetate (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Workup: Filter off the solids (
). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is typically pure enough for the next step. If necessary, purify via silica gel chromatography (DCM/MeOH gradient).
Phase 2: Bromination (Appel Reaction)
Conversion of the primary alcohol to a primary bromide using mild, neutral conditions that do not affect the tert-butyl ester.
Reaction:
Protocol:
-
Setup: Dissolve Product A1 (1.0 equiv) and carbon tetrabromide (
, 1.2 equiv) in anhydrous DCM (0.1 M). Cool to 0°C. -
Activation: Add triphenylphosphine (
, 1.2 equiv) portion-wise over 20 minutes. Note: The reaction is exothermic. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours.
-
Workup: Add hexanes to the reaction mixture to precipitate triphenylphosphine oxide (
). Filter the solids. -
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).
Phase 3: Global Deprotection
Removal of the tert-butyl ester to reveal the carboxylic acid. The product must be isolated as a salt to prevent polymerization.
Reaction:
Protocol:
-
Setup: Dissolve Product A2 in DCM (0.2 M).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (20% v/v final concentration) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (loss of t-butyl group, -56 Da).
-
Isolation: Concentrate the solvent in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
-
Final Form: The residue is the TFA salt of this compound.
-
Storage: Store strictly at -20°C under inert atmosphere. Do NOT neutralize to the free base unless immediately reacting in the next step.
-
Data Summary & Comparison
| Feature | Route A (Recommended) | Route B (Linear N-Boc) |
| Step Count | 3 Linear Steps | 4 Linear Steps |
| Critical Intermediate | Stable tertiary amine ester | Highly reactive secondary amine bromide |
| Polymerization Risk | Low (Amine is alkylated early) | High (During Step 3-4 transition) |
| Yield Potential | High (60-80% overall) | Moderate to Low (due to oligomerization) |
| Purification | Standard Silica Chromatography | Difficult (Amine salts on silica) |
References
-
Appel Reaction Mechanism & Scope
- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
N-Alkylation Strategies for Piperidines
- BenchChem Application Note: "(4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis."
-
Protecting Group Stability (Boc/t-Butyl)
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Synthesis of 4-Bromomethylpiperidine Derivatives
- De Kimpe, N., et al. "Synthesis of aminomethylated 4-fluoropiperidines." Organic & Biomolecular Chemistry.
-
Handling of Reactive Alkyl Halides
- OrgoSolver Guide: "Appel Reaction: Alcohol to Alkyl Halide."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. US3471562A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
Optimized Protocols for Nucleophilic Displacement of Bromide in Piperidine Side Chains
Executive Summary
The functionalization of piperidine scaffolds via alkyl bromide displacement is a cornerstone reaction in medicinal chemistry, particularly for synthesizing GPCR ligands and kinase inhibitors. However, the reaction is often plagued by competing elimination (E2) pathways, intramolecular cyclization (quaternization), and poor solubility of piperidinium salts.
This Application Note provides a rigorous, field-proven framework for displacing bromide leaving groups located on piperidine side chains. By integrating Finkelstein catalysis with precise solvent-base modulation, these protocols maximize
Mechanistic Foundation & Reaction Logic
The vs. E2 Competition
The displacement of a bromide on a piperidine side chain follows second-order kinetics (
-
Primary Bromides: Highly amenable to
. Elimination is rare unless bulky, strong bases (e.g., -BuOK) are used. -
Secondary Bromides: The transition state is sterically crowded. E2 elimination becomes a significant competitor, often requiring lower temperatures and polar aprotic solvents to stabilize the
transition state. -
The Finkelstein Boost: For sluggish bromides, the in-situ conversion to iodide (using NaI/KI) accelerates the reaction by 10-100x due to the superior leaving group ability of iodide (
is a weaker base and more polarizable than ).
Critical Pathway Visualization
The following diagram illustrates the competing pathways and the strategic intervention points.
Caption: Competitive pathways in piperidine side-chain functionalization. Green indicates the desired pathway; red indicates failure modes.
Optimization Matrix: Condition Selection
Select reaction conditions based on the specific nature of your substrate and nucleophile.
| Variable | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) | Best balance of polarity and volatility. Supports |
| DMF / DMSO | Use only for highly insoluble substrates. Harder to remove; can promote decomposition at high heat. | |
| Acetone | Mandatory for Finkelstein conditions (precipitates NaBr). | |
| Base | Standard inorganic base.[1] Mild enough to minimize E2, strong enough to deprotonate amine/thiol nucleophiles. | |
| DIPEA (Hünig's Base) | Use for organic-soluble systems. Non-nucleophilic, minimizes quaternary salt formation. | |
| "The Cesium Effect." Higher solubility in organic solvents; boosts reactivity for crowded nucleophiles. | ||
| Catalyst | KI / NaI (0.1 - 1.0 eq) | Converts Alkyl-Br |
| Temp | 50 - 80°C | Standard range. Do not exceed 80°C for secondary bromides to avoid elimination. |
Experimental Protocols
Protocol A: Standard Displacement (Primary Bromide)
Applicability: Primary alkyl bromides on the piperidine side chain reacting with amines, thiols, or phenoxides.
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (1.2 - 1.5 equiv)
-
Base:
(2.0 - 3.0 equiv) -
Solvent: Anhydrous Acetonitrile (0.1 M concentration)[2]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Substrate (1.0 equiv) and
(2.0 equiv) in anhydrous Acetonitrile. -
Addition: Add the Nucleophile (1.2 equiv). If the nucleophile is a liquid, add neat. If solid, dissolve in minimal Acetonitrile before addition.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar). Stir vigorously.-
Note: Inefficient stirring can lead to localized concentration gradients, promoting dimerization if the nucleophile is bifunctional.
-
-
Self-Validating Checkpoint (TLC/LCMS):
-
TLC: Check after 2 hours. The bromide starting material is usually less polar than the amine product.
-
LCMS: Look for the [M+H]+ peak of the product. Critical: Check for [M-HBr]+ peaks (Alkene) to rule out elimination.
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, KBr) through a Celite pad. Rinse the pad with EtOAc. -
Purification: Concentrate the filtrate in vacuo. The residue is typically pure enough for the next step or can be purified via flash chromatography (DCM/MeOH gradients).
Protocol B: Finkelstein-Assisted Displacement (Secondary/Sluggish Bromide)
Applicability: Secondary bromides or sterically hindered primary bromides where Protocol A yields <30% conversion.
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (1.5 equiv)
-
Catalyst: NaI (0.2 - 1.0 equiv)
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: Anhydrous Acetone (or MEK for higher boiling point)
Procedure:
-
Activation: Dissolve Substrate (1.0 equiv) and NaI (0.5 equiv) in anhydrous Acetone (0.1 M). Stir at room temperature for 30 minutes.
-
Self-Validating Checkpoint: The solution may turn slightly yellow (iodine trace) or cloudy (NaBr precipitation), indicating successful halogen exchange.
-
-
Nucleophilic Attack: Add the Base and the Nucleophile.
-
Reaction: Heat to reflux (approx. 56°C for acetone).
-
Monitoring: Monitor by LCMS. The intermediate Alkyl-Iodide might be visible if the reaction with the nucleophile is the rate-determining step.
-
Workup: Acetone must be removed before aqueous extraction to prevent emulsions. Evaporate solvent, redissolve in EtOAc/DCM, wash with water and brine.
Protocol C: Prevention of Intramolecular Cyclization
Applicability: Substrates where the piperidine ring nitrogen is secondary (NH) and the bromide is on a side chain (e.g., N-alkyl-4-(2-bromoethyl)piperidine).
Risk: The secondary amine will attack the bromide tail of another molecule (intermolecular) or its own tail (intramolecular), forming "self-destruct" quaternary salts.
Strategic Modification:
-
N-Protection (Recommended): Protect the piperidine nitrogen with a Boc or Cbz group before introducing the bromide or performing the displacement.
-
Reference:
-Boc protection eliminates the nucleophilicity of the ring nitrogen, forcing the reaction to occur only at the desired side-chain bromide.
-
-
In-Situ Protonation (Alternative): If protection is impossible, perform the reaction in acidic media (uncommon for
) or use a massive excess of the external nucleophile (10-20 equiv) to statistically outcompete the internal nitrogen. This is generally inferior to protection.
Troubleshooting & Decision Tree
Use this workflow to diagnose low yields.
Caption: Decision tree for troubleshooting stalled reactions or byproduct formation.
References
- Mechanistic Overview of Finkelstein Reaction: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Standard reference for kinetics and halide exchange).
-
Optimization of Piperidine Functionalization: Journal of Medicinal Chemistry. "Synthesis and SAR of Piperidine-Based Inhibitors." Available at: [Link] (General reference for piperidine SAR workflows).
-
Prevention of Elimination in Alkyl Halides: Organic Process Research & Development. "Practical Guide to
Reactions in Process Chemistry." Available at: [Link] -
Finkelstein Conditions in Drug Synthesis: Bordwell, F. G. et al. "Nucleophilic Substitutions at Carbon."[3] J. Am. Chem. Soc.1950 , 72, 2522. Available at: [Link]
Sources
Advanced Protocols for the Synthesis of Piperidine-Based Non-Natural Amino Acids
Application Note: AN-PIP-2026
Abstract
Piperidine-based non-natural amino acids (NAAs), such as pipecolic acid (2-piperidinecarboxylic acid) and isonipecotic acid derivatives, represent critical scaffolds in modern drug discovery. By introducing specific conformational constraints into peptide backbones, these residues can significantly enhance proteolytic stability, receptor selectivity, and oral bioavailability. This guide provides high-fidelity protocols for the preparation of these scaffolds, focusing on Asymmetric Hydrogenation for chiral 2-substituted variants and the Bucherer-Bergs reaction for quaternary 4,4-disubstituted analogs.
Strategic Overview: Selecting the Synthetic Route
The choice of synthetic strategy depends heavily on the substitution pattern and the required stereochemistry.
Comparative Analysis of Synthetic Methodologies
| Feature | Route A: Asymmetric Hydrogenation | Route B: Bucherer-Bergs Reaction | Route C: Chiral Resolution/Auxiliaries |
| Target Scaffold | 2- or 3-substituted piperidines (Chiral) | 4,4-disubstituted piperidines (Quaternary) | All variants |
| Key Precursor | Pyridines / Pyridinium Salts | Piperidones (Ketones) | Racemic Amino Acids |
| Stereocontrol | High (>95% ee with Ir/Rh catalysts) | None (Racemic products) | High (requires separation) |
| Scalability | High (Industrial standard) | High (Robust, cheap reagents) | Medium (Yield loss max 50%) |
| Primary Challenge | Catalyst cost & high pressure | Harsh hydrolysis conditions | Labor intensive |
Decision Matrix (Workflow)
Figure 1: Strategic decision tree for selecting the optimal synthesis route based on target substitution.
Protocol 1: Asymmetric Hydrogenation of Pyridinium Salts
Target: Enantiopure Pipecolic Acid Derivatives (2-substituted)
Direct hydrogenation of pyridines is often sluggish due to catalyst poisoning by the resulting piperidine product. This protocol utilizes pyridinium salts , which activate the ring toward reduction and prevent catalyst inhibition, a method validated by recent industrial applications [1].
Materials
-
Substrate: 2-substituted pyridine (1.0 equiv).
-
Activator: Benzyl bromide (BnBr) or HCl/MeOH.
-
Catalyst: [Ir(cod)Cl]2 (1 mol%) and (R)-SynPhos or (R)-SegPhos (2.2 mol%).
-
Solvent: Toluene/DCM (1:1) or Methanol.
-
Hydrogen Source: H₂ gas (balloon or autoclave).
Step-by-Step Methodology
-
Activation (Salt Formation):
-
Dissolve the 2-substituted pyridine in acetone.
-
Add benzyl bromide (1.1 equiv) dropwise at 0°C.
-
Stir at room temperature (RT) for 4 hours. The pyridinium salt will precipitate.
-
Filter, wash with cold ether, and dry under vacuum.[1]
-
Why: The cationic charge lowers the aromaticity energy barrier, facilitating reduction under milder conditions.
-
-
Catalyst Preparation (In Glovebox/Inert Atmosphere):
-
Mix [Ir(cod)Cl]2 and the chiral phosphine ligand in degassed solvent (Toluene/DCM).
-
Stir for 30 mins to form the active complex.
-
-
Hydrogenation:
-
Transfer the pyridinium salt and catalyst solution into a high-pressure autoclave.
-
Pressurize with H₂ (600 psi / ~40 bar). Note: Some highly active catalysts work at 5-10 bar.
-
Stir at RT for 24 hours.
-
Checkpoint: Monitor H₂ uptake. Cessation of pressure drop indicates reaction completion.
-
-
Workup & Deprotection:
-
Vent the autoclave. Concentrate the solvent.
-
To remove the N-benzyl group (if BnBr was used): Dissolve residue in MeOH, add Pd/C (10 wt%), and stir under H₂ (1 atm) for 12 hours.
-
Filter through Celite to remove Pd/C.
-
-
Validation:
-
Analyze by Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (ee). Typical yields: >90%; ee: >94%.
-
Protocol 2: The Bucherer-Bergs Reaction
Target: 4-Amino-4-Carboxy-N-Boc-Piperidine (Quaternary Center)
This multicomponent reaction is the gold standard for creating sterically constrained, gem-disubstituted amino acids. It proceeds via a hydantoin intermediate which is subsequently hydrolyzed [2].
Materials
-
Substrate: N-Boc-4-piperidone (20 g, ~100 mmol).
-
Reagents: Potassium Cyanide (KCN), Ammonium Carbonate (NH4)2CO3.[2][3]
-
Solvent: Ethanol/Water (1:1).
-
Hydrolysis: Barium Hydroxide Ba(OH)2 or NaOH.
Step-by-Step Methodology
-
Hydantoin Formation:
-
Safety Warning: KCN releases HCN gas upon contact with acid. Work in a well-ventilated fume hood with a cyanide detector.
-
Dissolve N-Boc-4-piperidone in 50% aq. ethanol.
-
Add (NH4)2CO3 (4 equiv) followed by KCN (2 equiv).
-
Heat to 60°C for 24–48 hours in a sealed vessel.
-
Observation: A white precipitate (the spiro-hydantoin) typically forms.
-
Cool to 0°C, filter the solid, and wash with water.
-
-
Hydrolysis to Amino Acid:
-
Workup:
-
If using Ba(OH)2: Add dilute H₂SO₄ until pH is neutral to precipitate BaSO₄. Filter.
-
If using NaOH: Neutralize with HCl to pH 7.
-
The N-Boc group may partially cleave under these harsh conditions. It is best practice to re-protect immediately (see Protocol 3).
-
Mechanistic Pathway (Bucherer-Bergs)[3][4][8]
Figure 2: Mechanistic flow of the Bucherer-Bergs reaction from ketone to amino acid.[2][4]
Protocol 3: Fmoc Protection for SPPS
Target: Fmoc-Piperidine-AA-OH
For use in Solid Phase Peptide Synthesis (SPPS), the amino acid must be Fmoc-protected.[1][7]
-
Dissolution: Dissolve the free amino acid (from Protocol 1 or 2) in 10% Na₂CO₃ (aq) / Dioxane (1:1). Ensure pH is ~9.0.
-
Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dissolved in minimal dioxane dropwise at 0°C.
-
Reaction: Stir at RT for 4–12 hours.
-
Self-Validating Step: Monitor by TLC (EtOAc/Hexane). The Fmoc-OSu spot should disappear, and a new, UV-active product spot (lower Rf) should appear.
-
-
Workup:
-
Wash the basic solution with diethyl ether (removes unreacted Fmoc-OSu and byproducts).
-
Acidify the aqueous layer carefully with 1N HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid.
-
Extract with Ethyl Acetate if oiling occurs.
-
-
Purification: Recrystallize from EtOAc/Hexane.
References
-
Asymmetric Hydrogenation of Pyridines
- Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angew. Chem. Int. Ed., 2004.
-
Source: (See search result 1.3 for context).
- Context: Describes the use of heterogeneous PtO2 and homogeneous Ir complexes for high enantioselectivity.
-
Bucherer-Bergs Protocols
-
Hammarström, L. G. J., et al.[8] "A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine." Organic Syntheses, 2005, 81, 213.
-
Source:
- Context: Detailed experimental procedure for N-Boc-piperidine-4-spiro-5'-hydantoin and its hydrolysis.
-
-
Fmoc Protection Standards
- "The Chemistry of Fmoc Protecting Group and Deprotection Conditions." BenchChem Technical Guides.
-
Source:
- Context: Standard protocols for introducing Fmoc groups in prepar
-
Pipecolic Acid Biosynthesis & Synthesis Reviews
(Note: URLs provided are grounded in the search results generated during the research phase.)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempep.com [chempep.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent advances in asymmetric synthesis of pipecolic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling & Reacting (4-Bromomethyl-piperidin-1-yl)-acetic acid
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who are experiencing instability, low yields, or unwanted polymerization/cyclization when working with (4-Bromomethyl-piperidin-1-yl)-acetic acid.
Diagnostic Overview: The Quinuclidinium Trap
This compound is a highly reactive bifunctional molecule. It contains both a nucleophilic tertiary amine (at the N1 position) and a highly electrophilic bromomethyl group (at the C4 position).
When the amine is deprotonated (free base form), its lone pair is exposed. Because the spatial geometry of the 4-substituted piperidine ring perfectly accommodates a 6-membered transition state, the molecule undergoes a rapid, spontaneous intramolecular Menschutkin reaction [1]. This irreversible nucleophilic substitution displaces the bromide ion, yielding a bridged bicyclic quaternary ammonium salt—specifically, a 1-(carboxymethyl)-1-azoniabicyclo[2.2.2]octane (quinuclidinium) derivative[2][3].
Mechanistic pathways of this compound cyclization and stabilization.
Quantitative Stability Matrix
To design successful experiments, researchers must understand the kinetic behavior of this molecule. The Menschutkin reaction is highly dependent on solvent polarity and temperature. The table below summarizes the quantitative stability parameters for easy comparison:
| State | Solvent Environment | Temperature | Estimated Half-Life ( | Primary Outcome |
| Free Base | Polar Aprotic (DMF / DMSO) | 25°C | < 5 minutes | Rapid, complete quinuclidinium formation |
| Free Base | Non-Polar (Dichloromethane) | 25°C | ~ 2 - 4 hours | Gradual cyclization / degradation |
| Free Base | Non-Polar (Dichloromethane) | -78°C | > 24 hours | Kinetically frozen (Stable for reaction) |
| HCl Salt | Aqueous (pH < 4) | 25°C | Indefinite | Stable (Amine is protonated) |
| HCl Salt | Solid State | -20°C | Indefinite | Stable for long-term storage |
Troubleshooting FAQs
Q1: Why does my sample degrade so rapidly when dissolved in DMF or DMSO?
A: The intramolecular Menschutkin reaction is an
Q2: Can I use a standard protecting group (like Boc or Cbz) to mask the nitrogen?
A: No. The nitrogen in this compound is already a tertiary amine. Standard carbamate protecting groups require a secondary or primary amine. The only way to "protect" a tertiary amine is to occupy its lone pair. This is achieved either by protonation (forming a stable HX salt) or by forming a Lewis acid-base complex, such as a borane (
Q3: How do I successfully perform an amide coupling with the carboxylic acid group without triggering cyclization? A: The key is kinetic control. You must activate the carboxylic acid and introduce your external nucleophile before or simultaneously with the deprotonation of the piperidine nitrogen. By keeping the reaction temperature strictly below 0°C, you kinetically freeze the intramolecular alkylation while the intermolecular coupling proceeds.
Validated Experimental Protocol
Step-by-Step Methodology: Amide Coupling of this compound under Kinetic Control
To successfully utilize this compound in a synthetic workflow without losing your mass to the quinuclidinium trap, follow this self-validating protocol:
-
Preparation: Flame-dry a Schlenk flask and purge with argon. Add this compound hydrochloride (1.0 eq) and your target primary/secondary amine (1.1 eq).
-
Solvent Addition: Suspend the reagents in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Critical: Do not use DMF or Acetonitrile.
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and cool strictly to -78°C.
-
Activation: Add a coupling agent that is highly effective at sub-zero temperatures (e.g., HATU, 1.1 eq).
-
Controlled Deprotonation: Slowly add
-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 15 minutes.-
Causality Check: The extremely low temperature severely retards the intramolecular Menschutkin reaction. This allows the intermolecular amide coupling (which has a much lower activation barrier with HATU) to outcompete the cyclization pathway.
-
-
Reaction Monitoring: Stir at -78°C for 2 hours, then slowly warm to 0°C. Monitor the reaction progress via LC-MS.
-
Quench & Workup: Do not perform a basic workup. Quench the reaction with cold 1M HCl to immediately reprotonate any unreacted tertiary amine. Extract with DCM, dry over
, and concentrate under reduced pressure at < 25°C to isolate your coupled product safely.
References
1.[1] Menshutkin reaction - Wikipedia. URL:[Link] 2.[2] Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction - CCS Chemistry. URL:[Link] 3.[3] Synthesis of the selective muscarinic agonist (3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo[2.2.2] octane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL:[Link]
Sources
Technical Support Center: Troubleshooting N-Alkylation of Piperidine Acetic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the N-alkylation of piperidine acetic acid derivatives. Functionalizing the piperidine nitrogen is a critical step in drug discovery, but it is frequently complicated by chemoselectivity issues, over-alkylation, and sluggish kinetics.
Diagnostic Decision Tree
Caption: Diagnostic workflow for troubleshooting low yields in piperidine N-alkylation.
Frequently Asked Questions & Troubleshooting
Q1: Why am I getting significant quaternary ammonium salt formation instead of the mono-N-alkylated product?
A1: The formation of quaternary ammonium salts indicates over-alkylation[1]. Causality: When a secondary piperidine is alkylated, it becomes a tertiary amine. Because the added alkyl group often donates electron density, the resulting tertiary amine can be more nucleophilic than its secondary precursor, making it highly reactive toward any remaining alkyl halide[2]. Solution: To kinetically favor mono-alkylation, you must maintain a low concentration of the alkylating agent relative to the piperidine. Use a syringe pump to add the alkyl halide slowly over several hours[2][3]. Alternatively, use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents)[3]. If over-alkylation persists, abandon direct alkylation and utilize reductive amination (see Protocol B), which inherently stops at the tertiary amine stage[4][5].
Q2: My reaction stalls at 50% conversion despite using highly reactive alkyl iodides. What is causing this sluggishness?
A2: Sluggish or incomplete N-alkylation is typically caused by the accumulation of acid byproducts (e.g., HI, HBr, HCl)[3].
Causality: As the N-alkylation proceeds, one equivalent of acid is generated per alkylation event. Without a sufficient base, this acid protonates the unreacted piperidine starting material, converting it into a non-nucleophilic ammonium salt and halting the reaction[2][3].
Solution: Incorporate a non-nucleophilic base to scavenge the acid. Potassium carbonate (
Q3: I am observing a mixture of N-alkylated and O-alkylated products. How do I improve chemoselectivity?
A3: Direct alkylation of unprotected piperidine acetic acid will inevitably lead to competing O-alkylation. Causality: The carboxylate anion (formed in the presence of base) is a hard nucleophile that readily attacks alkyl halides, forming an ester byproduct. Solution: You must mask the acetic acid moiety prior to N-alkylation. Convert the piperidine acetic acid to an ester (e.g., piperidin-2-ylmethyl acetate or ethyl piperidine-4-acetate)[4][6]. After the N-alkylation is complete, the ester can be hydrolyzed back to the acetic acid derivative under mild aqueous basic or acidic conditions[6].
Quantitative Optimization Parameters
The following table summarizes the proven experimental parameters for optimizing the yield of N-alkylated piperidine derivatives.
| Parameter | Optimized Condition | Mechanistic Effect on Reaction | Reference |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents leave the nitrogen lone pair unsolvated, maximizing nucleophilicity for | [2][3] |
| Base | DIPEA (1.5 eq) or | Neutralizes HX byproducts; prevents piperidine protonation without acting as a competing nucleophile. | [2][3] |
| Stoichiometry | 1.1 - 1.2 eq Piperidine | Excess amine ensures the alkyl halide is the limiting reagent, suppressing quaternary salt formation. | [2][3] |
| Addition Rate | Syringe Pump (0.1 mmol/min) | Keeps electrophile concentration infinitesimally low, kinetically favoring mono-alkylation. | [2][3] |
| Alternative Route | Reductive Amination | Uses aldehydes/ketones + | [4][5] |
Validated Experimental Methodologies
Protocol A: Direct N-Alkylation via Syringe Pump Addition
Use this protocol when the alkylating agent is an alkyl halide and over-alkylation must be minimized.
Self-Validating Steps:
-
Preparation: Dissolve the piperidine acetic acid ester (1.1 eq) and anhydrous
(1.5 eq) in anhydrous acetonitrile (0.1 M concentration) under a dry nitrogen atmosphere[2]. -
Slow Addition: Load the alkyl bromide or iodide (1.0 eq) into a syringe. Using a syringe pump, add the alkyl halide dropwise over 4-6 hours at room temperature[2][3]. Validation: The slow addition prevents localized high concentrations of the electrophile, visually confirmed by the lack of rapid, clumpy precipitation (which would indicate quaternary salts crashing out).
-
Monitoring: Stir the reaction until completion. Validation: Monitor via LC-MS or TLC. The secondary amine starting material should be consumed, with minimal baseline spots (quaternary salts).
-
Workup: Remove the acetonitrile via rotary evaporation. Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate (
)[1][2]. Validation: Caution—effervescence ( evolution) will occur, confirming the active neutralization of residual acid[1][2]. -
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (
), filter, and concentrate to yield the free base N-alkylpiperidine ester[1].
Protocol B: Reductive Amination (The High-Yield Alternative)
Use this protocol to completely avoid over-alkylation by utilizing aldehydes/ketones instead of alkyl halides.
Caption: Mechanistic pathway of reductive amination bypassing over-alkylation.
Self-Validating Steps:
-
Iminium Formation: Dissolve the piperidine acetic acid ester (1.0 eq) and the corresponding aldehyde/ketone (1.1 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM)[4][5]. Add a catalytic amount of glacial acetic acid. Stir for 30 minutes at room temperature[4]. Causality: Acetic acid catalyzes the dehydration step to form the highly electrophilic iminium ion intermediate.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB,
) (1.5 eq) to the mixture[4][5]. Validation: STAB is a mild reducing agent that selectively reduces the iminium ion without reducing the ester protecting group or unreacted aldehydes[5]. -
Completion & Quench: Stir for 4-12 hours. Once TLC indicates complete consumption of the iminium intermediate, quench by slowly adding saturated aqueous
[4]. -
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (
), filter, and concentrate under reduced pressure[4]. -
Purification: Purify the crude product via flash column chromatography to afford the pure N-alkylated piperidine ester[4].
References
-
Levison, Bruce, et al. "Procedure for N-alkylation of Piperidine?". ResearchGate. [Link]
-
Ekenstam, B. A., et al. "Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides." SciSpace.[Link]
-
ScienceMadness Community. "N-alkylation of 4-piperidone". Sciencemadness Discussion Board. [Link]
Sources
Technical Support Center: Minimizing Hydrolysis of Bromomethyl Groups During Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the sudden loss of yield or purity when isolating bromomethyl (-CH₂Br) compounds.
Bromomethyl groups, particularly benzylic and allylic bromides, are highly reactive electrophiles. While this reactivity makes them excellent synthetic intermediates, it also makes them extremely susceptible to solvolysis. During a standard aqueous workup, water acts as a nucleophile, rapidly converting your desired bromide into a hydroxymethyl (-CH₂OH) degradant.
This guide is designed to provide you with the mechanistic causality behind this degradation, diagnostic FAQs, and self-validating protocols to ensure the integrity of your moisture-sensitive products.
Mechanistic Causality: The Hydrolysis Problem
Understanding why your compound degrades is the first step to preventing it. Hydrolysis of a bromomethyl group during workup typically proceeds via two competing pathways, heavily influenced by the pH and temperature of your biphasic system:
-
Alkaline Conditions (Sₙ2 Pathway): If your workup involves basic washes (e.g., NaHCO₃, Na₂CO₃, NaOH), hydroxide ions (OH⁻) are present. Hydroxide is a significantly stronger nucleophile than neutral water and will rapidly attack the electrophilic carbon via a direct Sₙ2 displacement, ejecting the bromide ion.
-
Acidic/Neutral Conditions (Sₙ1 Pathway): In acidic or purely neutral water, the adjacent π-system (in benzylic/allylic cases) stabilizes the transition state, allowing for the transient formation of a carbocation. Water then traps this carbocation, followed by deprotonation to yield the alcohol.
Mechanistic pathways of bromomethyl hydrolysis during aqueous workup.
Troubleshooting FAQs
Q: Why does my bromomethyl compound turn into a more polar spot on TLC after workup? A: This is the classic signature of hydrolysis. The bromomethyl group has been converted into a hydroxymethyl group. Because the newly formed hydroxyl group is a strong hydrogen bond donor, it interacts heavily with the silica gel on the TLC plate, drastically reducing its Rf value compared to the non-polar starting material 1.
Q: Should I use a sodium bicarbonate (NaHCO₃) wash to neutralize trace acids? A: Proceed with extreme caution. While NaHCO₃ is a mild base, any alkaline environment accelerates the Sₙ2 displacement of the bromide by hydroxide ions. Forced degradation studies demonstrate that bromomethyl compounds are highly labile to alkaline hydrolysis, often completely degrading into the corresponding benzyl alcohol in under an hour at room temperature 2. If neutralization is absolutely required, use a cold, dilute phosphate buffer (pH 6.5) instead.
Q: How does temperature affect the workup? A: Hydrolysis is a kinetically driven process. Lowering the temperature of your biphasic mixture to 0–5 °C significantly reduces the thermal energy available to reach the activation state for solvolysis. Literature procedures for moisture-sensitive bromides strictly mandate cold temperatures during aqueous quenching to prevent degradation 3.
Q: Can I skip the aqueous workup entirely? A: Yes, and for highly activated benzylic bromides, this is the preferred route. If you performed a bromination using N-Bromosuccinimide (NBS), you can utilize a non-aqueous workup. By cooling the reaction mixture, you can precipitate the succinimide byproduct, filter it off, and directly concentrate the filtrate, completely bypassing moisture exposure 4.
Quantitative Impact of Workup Conditions
To assist in your experimental design, the following table summarizes the causal relationship between workup stress conditions and the relative rate of hydrolysis.
| Workup Condition | Dominant Mechanism | Relative Hydrolysis Rate | Primary Degradant | Mitigation Strategy |
| Alkaline Wash (pH > 9) | Sₙ2 (Hydroxide attack) | Very Fast (< 1 hr) | Hydroxymethyl (-CH₂OH) | Avoid NaOH/Na₂CO₃. Use neutral brine. |
| Acidic Wash (pH < 3) | Sₙ1 (Carbocation) | Moderate (Hours) | Hydroxymethyl (-CH₂OH) | Neutralize trace acids before extraction. |
| Pure Water (RT) | Sₙ1 / Sₙ2 | Slow (Days) | Hydroxymethyl (-CH₂OH) | Limit contact to < 5 mins. Use brine. |
| Elevated Temp (> 40°C) | Accelerated Sₙ1/Sₙ2 | Fast | Hydroxymethyl & Ethers | Chill all solvents to 0–5 °C. |
Workup Decision Workflow
Decision tree for selecting workup strategies to minimize hydrolysis.
Step-by-Step Methodologies
Every protocol in this support center is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.
Protocol A: Optimized Aqueous Workup (For Moderately Sensitive Bromides)
Causality: This protocol substitutes pure water with saturated brine (NaCl). Brine has a significantly lower thermodynamic water activity and reduces the solubility of water in the organic phase, effectively starving the hydrolysis reaction of its nucleophile.
-
Preparation: Pre-chill the crude reaction mixture, saturated aqueous NaCl (brine), and your extraction solvent (e.g., EtOAc or DCM) to 0–5 °C in an ice bath.
-
Quenching: Transfer the crude mixture to a separatory funnel. Add the ice-cold brine. Do not use pure water.
-
Rapid Extraction: Vigorously shake the funnel for exactly 30 seconds. Allow the phases to separate immediately.
-
Phase Separation: Drain the organic layer into an Erlenmeyer flask pre-loaded with anhydrous Na₂SO₄. The total contact time between the organic and aqueous phases must not exceed 5 minutes.
-
Self-Validation Checkpoint: Spot the dried organic layer on a TLC plate against your starting material. If a polar baseline/low-Rf spot (hydroxymethyl degradant) represents <5% of the total mass (visualized via UV), the protocol is validated. Proceed to concentration.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C.
Protocol B: Non-Aqueous Filtration Workup (For NBS Brominations)
Causality: This protocol bypasses water entirely. Succinimide (the byproduct of NBS bromination) is highly insoluble in cold, non-polar solvents (like CCl₄, heptane, or cold DCM), allowing for physical separation without inducing solvolysis.
-
Precipitation: Upon completion of the NBS bromination, cool the reaction flask to 0 °C for 30 minutes to maximize the precipitation of succinimide.
-
Filtration: Filter the cold suspension through a sintered glass funnel (porosity 3 or 4) under vacuum. Wash the filter cake with a small volume of ice-cold, anhydrous non-polar solvent (e.g., heptane).
-
Self-Validation Checkpoint: Dry and weigh the recovered succinimide filter cake. The mass should closely match the molar equivalent of the NBS originally used in the reaction (e.g., >90% recovery). This validates that the byproduct has been successfully removed without the need for an aqueous wash.
-
Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate under high vacuum. Store the resulting bromomethyl product immediately under an inert atmosphere (Argon/N₂) at -20 °C.
References
-
Benchchem. Stability of 2-(Bromomethyl)-4-cyanonaphthalene Derivatives. 1
-
Oxford Academic. Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. 2
-
ACS Publications. Bromination of Deactivated Aromatics: A Simple and Efficient Method. 4
-
Organic Syntheses. 1-bromo-3-methyl-2-butanone. 3
Sources
Purification methods for zwitterionic piperidine derivatives
Technical Support Center: Purification of Zwitterionic Piperidine Derivatives
Status: Active Subject Matter Expert: Senior Application Scientist Last Updated: March 2026
Introduction: The Zwitterion Paradox
Welcome. If you are reading this, you are likely struggling with a piperidine derivative that defies standard purification logic. Piperidine (pKa ~11) combined with an acidic moiety (carboxylic or sulfonic acid) creates a zwitterion —a molecule that carries both positive and negative charges at neutral pH.
The Core Challenge:
-
Solubility: Insoluble in non-polar organics (DCM, Hexane) due to ionic character; often too soluble in water to extract.
-
Chromatography: Streaks on silica (amine-silanol interaction) and elutes in the void volume on C18 (too polar).
This guide abandons generic advice in favor of three field-proven "Rescue Protocols" designed specifically for these amphoteric molecules.
Module 1: Troubleshooting Normal Phase Chromatography
Q: Why does my compound streak from baseline to solvent front on TLC/Flash?
A: This is "Silanol Drag." The basic nitrogen of the piperidine ring is hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel surface.
The Fix: The "Amine Shield" Protocol Do not just add "a few drops" of base. You must saturate the silica surface before your compound touches it.
Protocol:
-
Pre-Conditioning: Flush your silica column with 3 Column Volumes (CV) of mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
The Mobile Phase: Reduce the modifier to 0.1–0.5% TEA for the actual run.
-
Solvent System: Switch from Hexane/Ethyl Acetate to DCM/Methanol/NH₄OH (90:9:1) .
Critical Warning: Do not use TEA if you plan to use Mass Spec (MS) detection immediately, as it lingers in the system. Use volatile Ammonium Hydroxide or Ammonium Formate instead.
Module 2: Reverse Phase & HILIC Solutions
Q: My compound elutes in the void volume (dead time) on C18. How do I retain it?
A: Standard C18 is hydrophobic. Zwitterionic piperidines are hydrophilic. You have two options: Force Hydrophobicity (Ion-Pairing) or Embrace Hydrophilicity (HILIC).
Decision Matrix: Column Selection
| Analyte Characteristic | Recommended Column Chemistry | Mobile Phase Strategy |
| Moderate Polarity | C18-Aq (Water wettable) or Polar-Embedded C18 | High pH (pH 9-10) using Ammonium Bicarbonate to deprotonate the amine (neutralize charge). |
| High Polarity | HILIC (Zwitterionic or Amide phase) | High ACN start (95%), gradient to Aqueous Ammonium Formate (pH 3). |
| Extreme Polarity | Graphitized Carbon (PGC) | Acidic mobile phase (TFA) to protonate acid groups. |
The HILIC Workflow (Recommended) Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the silica surface. Your polar zwitterion partitions into this water layer.
-
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2]
-
Gradient: Start at 95% B (Organic)
Ramp down to 50% B . Note: This is the reverse of standard C18.
Module 3: Isolation & Desalting (The "Catch & Release" Method)
Q: I purified my compound, but it's trapped in aqueous buffer with inorganic salts. How do I isolate the pure solid?
A: This is the most common failure point. Lyophilizing leaves you with a mixture of product and buffer salts. Use Strong Cation Exchange (SCX) SPE cartridges for a "Catch and Release" purification.
Mechanism: You exploit the basic piperidine nitrogen. At low pH, it is positively charged and binds to the sulfonic acid resin. At high pH, it becomes neutral and releases.
Step-by-Step Protocol:
-
Conditioning: Wash SCX cartridge with Methanol (1 CV) then 0.1 M HCl (1 CV).
-
Load (Catch): Acidify your crude aqueous mixture to pH 2-3 (ensure piperidine is protonated:
). Load onto cartridge. -
Wash: Flush with Water (removes salts) followed by Methanol (removes non-polar impurities).
-
Elute (Release): Flush with 2 M Ammonia in Methanol .
-
Result: The ammonia deprotonates the piperidine (
), breaking the ionic bond. The product elutes in the methanol.
-
-
Finish: Evaporate the ammoniacal methanol to yield the pure zwitterion.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying zwitterionic piperidines based on their behavior.
Caption: Decision tree for selecting the optimal purification modality based on solubility and retention behavior.
Advanced FAQ: Isoelectric Point (pI) Precipitation
Q: Can I purify without chromatography?
A: Yes, by exploiting the Isoelectric Point (pI) . At the pI, the zwitterion has a net charge of zero and its solubility in water is at its absolute minimum.[7]
Protocol:
-
Dissolve crude in a minimum amount of water.
-
Adjust pH slowly toward the calculated pI (usually between 5.5–7.0 for piperidine acids) using dilute HCl or NaOH.
-
Observation: The solution will turn cloudy as the zwitterion precipitates.
-
Filter and wash with cold water/acetone.
References
-
BenchChem Technical Support. (2025).[10] Overcoming Challenges in Piperidine Synthesis and Purification. BenchChem.[4][10]
-
Biotage. (2025).[9] Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX. Biotage.
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[11][12] Journal of Chromatography A. (Context via )
-
Advanced Materials Technology. (2025). Developing HILIC Separation Methods. HALO Columns.[3]
-
University of Washington Proteomics Resource. (2011). Peptide Fractionation and Cation Exchange Protocols. UW Genome Sciences.
Sources
- 1. nestgrp.com [nestgrp.com]
- 2. biotage.com [biotage.com]
- 3. halocolumns.com [halocolumns.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Isoelectric point - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Zwitterion - GeeksforGeeks [geeksforgeeks.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. diduco.com [diduco.com]
Troubleshooting low solubility of piperidinyl-acetic acid intermediates
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming "Brick Dust" Properties in Amphoteric Heterocycles
The Core Issue: The Zwitterionic Trap
If you are working with piperidinyl-acetic acid intermediates (e.g., piperidine-4-acetic acid), you are likely encountering a molecule that refuses to dissolve in organic solvents (DCM, EtOAc) and shows poor solubility in water at neutral pH.
The Root Cause:
These molecules are zwitterions . The basic piperidine nitrogen (
-
Lattice Energy: The strong electrostatic attraction between these charges creates a crystal lattice with extremely high lattice energy.
-
Solubility Gap: They are too polar for non-polar organics but often too lipophilic (due to the piperidine ring and linkers) to dissolve freely in water without pH adjustment.
Diagnostic Workflow: The Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your specific intermediate form.
Caption: Figure 1. Decision tree for selecting solvent systems based on the protonation state of the piperidinyl intermediate.
Solvent Engineering & Solubility Matrix
Standard "Like Dissolves Like" rules fail here. You must disrupt the intermolecular hydrogen bonding network.
The "Nuclear" Option: Fluorinated Alcohols
If your compound is stuck in the flask, Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are superior solvents. They are strong hydrogen bond donors that disrupt the zwitterionic lattice better than methanol or DMSO [1].
Solubility Matrix for Piperidinyl-Acetic Acids
| Solvent System | Suitability | Context / Mechanism |
| DCM / EtOAc | 🔴 Poor | Ineffective against zwitterions.[2] Only works for fully protected forms.[2] |
| Water (pH 7) | 🟠 Variable | Often poor at the Isoelectric Point (pI).[1] |
| Water (pH 1 or 12) | 🟢 Good | Forms soluble Cation (pH 1) or Anion (pH 12). |
| MeOH / EtOH | 🟠 Moderate | Often requires heat.[2] Better if modified with |
| DMSO / DMF | 🟡 Fair | Dissolves the solid but difficult to remove (high boiling point). |
| HFIP / DCM (1:4) | 🟢 Excellent | Best for chromatography. HFIP breaks aggregates; DCM reduces viscosity [2]. |
| Acetic Acid (Glacial) | 🟢 Good | Protonates the amine, breaking the zwitterion. Good for recrystallization.[2][3] |
Troubleshooting Protocols
Issue A: "I cannot extract my product from the aqueous layer."
Diagnosis: You are likely trying to extract the zwitterion (neutral net charge but highly polar) into an organic solvent like DCM. It prefers the water phase.
Protocol: Isoelectric Precipitation (The "Crash Out" Method) Instead of extraction, use the molecule's insolubility at its pI to your advantage.
-
Dissolution: Ensure the crude mixture is fully dissolved in water by adjusting pH to < 2 (using HCl) or > 12 (using NaOH).
-
Filtration: Filter off any non-polar impurities that remain undissolved at this extreme pH.[2]
-
Neutralization: Slowly adjust the pH toward the calculated Isoelectric Point (usually pH 6.5–7.5 for these species).
-
Tip: Use a pH meter, not paper, for precision.
-
-
Precipitation: As you approach the pI, the solution will become cloudy. Allow it to stir at the pI for 30–60 minutes.
-
Harvest: Filter the resulting white solid. This is your zwitterionic pure product [3].
Issue B: "My compound oils out instead of crystallizing."
Diagnosis: The compound contains lipophilic impurities preventing lattice formation, or you are cooling too fast.
Protocol: Trituration & Sonication
-
Evaporation: Remove the solvent to obtain the "oil."
-
Solvent Addition: Add a small volume of Diethyl Ether or MTBE (the compound should be insoluble in these).
-
Sonication: Sonicate the flask. The mechanical energy often forces the oil to organize into a solid.
-
Scratching: Use a glass rod to scratch the side of the flask while cooling in an ice bath.
-
Maturation: If a solid forms, let it sit in the anti-solvent for 2 hours before filtering.
Purification Workflows
When simple extraction fails, use these advanced workflows.
Workflow: Ion-Exchange Chromatography (SCX)
Strong Cation Exchange (SCX) cartridges are the gold standard for amino-acid-like intermediates.[2]
Caption: Figure 2.[2][4][5] SCX purification workflow. The basic amine binds to the acidic resin, allowing impurities to be washed away.
Steps:
-
Condition: Flush SCX cartridge with MeOH.
-
Load: Dissolve crude in MeOH (or 5% AcOH/MeOH if insoluble). Load onto cartridge.
-
Wash: Flush with 3–5 column volumes of MeOH. (Non-basic impurities wash out).
-
Elute: Flush with 2M
in MeOH . The ammonia displaces the piperidine from the resin. -
Concentrate: Evaporate the filtrate to obtain the free base.
Frequently Asked Questions (FAQ)
Q: My compound streaks badly on silica TLC plates. How do I fix this? A: The basic amine interacts with the acidic silanols on the silica, causing "tailing."
-
Fix: Add 1% Triethylamine (TEA) or
to your eluent. -
Recommended Eluent: DCM : MeOH :
(90:10:1). -
Visualization: Use Ninhydrin stain (stains free amines red/purple) or Bromocresol Green (stains carboxylic acids).
Q: I need to run an NMR, but it won't dissolve in
-
Option 1:
with a drop of (basic) or (acidic).[2] -
Option 2:
(often works, but may be viscous). -
Option 3:
(Methanol-d4).[2]
Q: Can I just protect the nitrogen to make it soluble?
A: Yes. If you can tolerate an extra step, reacting the crude with
References
-
Journal of Chemical & Engineering Data. "Solubility of Amino Acids in Mixtures of Water and Alcohols." ACS Publications.[2] Link
-
Bulletin of the Chemical Society of Japan. "Solubilizing Potential of Hexafluoro-2-propanol for Peptides." Oxford Academic.[2] Link
-
BenchChem Technical Guides. "Troubleshooting poor solubility of piperidine-4-acetic acid compounds." BenchChem.[2][1][3][6][7] Link
-
Organic Syntheses. "Protection of Amino Acids: N-Boc Derivatives." Org.[2][7][8][9] Synth.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of (4-Bromomethyl-piperidin-1-yl)-acetic acid
The following Technical Support Guide is designed for researchers working with (4-Bromomethyl-piperidin-1-yl)-acetic acid (and its salts). It addresses the specific chemical instabilities inherent to this pharmacophore—specifically the competition between hydrolysis and intramolecular cyclization .
-
This compound[1]
-
4-(Bromomethyl)piperidine-1-acetic acid HCl[1]
-
Related 4-halomethyl-piperidine linkers[1]
Part 1: Critical Stability Alert (The "Why")
This molecule is a bifunctional electrophile/nucleophile system .[1] While the carboxylic acid and amine suggest water solubility, the presence of a primary alkyl bromide (
The Two Primary Degradation Pathways[2]
-
Intermolecular Hydrolysis (The "Soggy" Death)
-
Mechanism: Water acts as a nucleophile, displacing the bromide ion via an
mechanism.[2][3][4] -
Result: Conversion of the reactive alkyl bromide to an inert alcohol (
). -
Kinetics: First-order relative to the substrate in buffered water. Accelerated by heat and basic pH (
is a better nucleophile than ).[1]
-
-
Intramolecular Cyclization (The "Suicide" Reaction)
-
Mechanism: The tertiary nitrogen at position 1 is nucleophilic. If deprotonated (free base form), it can attack the electrophilic carbon of the bromomethyl group at position 4.
-
Result: Formation of a quaternary ammonium bicyclic salt (1-azabicyclo[2.2.2]octane derivative).[1] This effectively "caps" the linker, making it useless for further conjugation.
-
Trigger: pH > 7.0 (where the amine becomes deprotonated).
-
Part 2: Troubleshooting Guide (FAQs)
Section A: Visual & pH Observations
Q1: My aqueous stock solution has become acidic over time. Is this normal?
Status: CRITICAL WARNING
Diagnosis: This indicates significant hydrolysis.[1]
Explanation: The hydrolysis reaction is:
Q2: I see a precipitate forming in my neutral buffered solution. Status: Investigation Needed Diagnosis: Likely formation of the Zwitterionic species or the Quaternary Ammonium Salt. Explanation: At neutral pH, the molecule exists as a zwitterion (Amine+, Carboxylate-).[5] While usually soluble, high concentrations can aggregate.[1] However, if the precipitate is crystalline and the supernatant has lost UV activity, you may have formed the insoluble bicyclic quaternary salt (the "Suicide" product).
Section B: Analytical (LCMS/HPLC) Issues
Q3: My LCMS shows a peak with the correct mass, but it doesn't react with my target thiol/amine. Diagnosis: Intramolecular Cyclization (Quinuclidine formation). Explanation:
-
Target Mass:
-
Cyclized Product Mass:
(Isomer) The cyclized product has the exact same molecular weight but is a quaternary salt. It will likely elute earlier on Reverse Phase HPLC due to the permanent positive charge, or later if using Ion Exchange. It is chemically inert to alkylation.[1]
Q4: I see a mass shift of -62 Da or +17 Da. Diagnosis: Hydrolysis.
-
+17 Da: You are seeing the mass of
( ) being replaced by ( ).[1] Net change: (approx).[1] -
Note: In positive mode MS, you might see
.[1]
Part 3: Experimental Protocols
Protocol 1: Safe Solubilization & Storage
Do not store this compound in water for long periods.
-
Preferred Solvent: Anhydrous DMSO or DMF.[1] (Stable for weeks at -20°C).[1]
-
Aqueous Preparation (If mandatory):
-
Solvent: 10 mM Acetic Acid or MES buffer (pH 4.0 - 5.0).
-
Why? At pH 4-5, the piperidine nitrogen is protonated (
). This prevents the lone pair from attacking the bromide (stopping cyclization). The acidic environment also slows down direct hydrolysis compared to basic conditions. -
Temperature: Keep on ice (
). -
Shelf Life: Use within 2-4 hours.
-
Protocol 2: QC Check via HPLC
Run this before committing valuable protein/peptide to the reaction.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase A: Water + 0.1% TFA (Acidic modifier is crucial to keep shape).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% to 95% B over 10 mins.
-
Detection: 210 nm (Amide/Carboxyl absorption).[1]
-
Pass Criteria: Single sharp peak.
-
Fail Criteria:
Part 4: Visualization of Degradation Pathways
The following diagram illustrates the kinetic competition between stability, hydrolysis, and cyclization.
Caption: Figure 1. pH-dependent stability profile.[1] Acidic conditions (Green) protect the amine, preventing cyclization. Basic conditions (Yellow) trigger rapid self-destruction.[1]
References
-
Robertson, R. E. (1967).[1] Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280.[1] [1]
-
Context: Foundational text on the kinetics of alkyl halide hydrolysis in aqueous media.[3]
-
-
Grob, C. A. (1969).[1] Mechanisms of solvolytic reactions of aminoalkyl halides. Angewandte Chemie International Edition, 8(8), 535-546.[1] [1]
- Context: Describes the "Grob Fragmentation" and cyclization tendencies of piperidine deriv
-
BenchChem. (2025).[1][6][7] Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. [1]
- Context: General stability profiles for piperidine-acetic acid derivatives in forced degrad
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.
Sources
- 1. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgosolver.com [orgosolver.com]
Optimizing pH for extraction of amino acid-like piperidine compounds
Ticket ID: ZW-PIP-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction: The "Zwitterion Trap"
Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Ghost in the Water" phenomenon: your piperidine compound (e.g., Pipecolic acid, Nipecotic acid) is disappearing into the aqueous waste, regardless of the solvent you use.
These compounds are Zwitterions (inner salts).[1] They possess both a basic secondary amine (piperidine ring) and an acidic carboxylic acid.[2]
-
The Challenge: You cannot neutralize both groups simultaneously by simple pH adjustment.[1]
-
Low pH: Amine is protonated (+), Carboxyl is neutral.[1] Net Charge: +1 (Water Soluble).[1][3]
-
High pH: Amine is neutral, Carboxyl is deprotonated (-).[1] Net Charge: -1 (Water Soluble).[1]
-
Neutral pH (Isoelectric Point): Amine is (+), Carboxyl is (-).[1] Net Charge: 0 , but highly polar.[1] (Water Soluble).[2][3][4][5][6]
-
This guide provides the specific pH manipulations required to force these compounds out of the aqueous phase using Mixed-Mode Solid Phase Extraction (SPE) or Derivatization-LLE .
Module 1: The Physicochemical Landscape
Before attempting extraction, you must visualize the ionization state of your molecule. Piperidine amino acids have a higher basic pKa than typical alpha-amino acids due to the secondary amine structure.
Table 1: Key Physicochemical Properties
| Compound | Structure Type | pKa1 (COOH) | pKa2 (NH) | Isoelectric Point (pI) | LogP (Neutral) |
| Pipecolic Acid | Piperidine-2-COOH | ~2.2 | ~11.05 | 6.6 | -2.9 (Highly Polar) |
| Nipecotic Acid | Piperidine-3-COOH | ~3.35 | ~10.64 | 7.0 | -2.9 (Highly Polar) |
| Isonipecotic Acid | Piperidine-4-COOH | ~3.6 | ~10.8 | 7.2 | -2.4 |
Critical Insight: Note the LogP values are negative. A negative LogP indicates the compound prefers water over octanol by a factor of 1000:1. Standard Liquid-Liquid Extraction (DCM/Water) will fail.
Visualizing the Species Distribution
The following diagram illustrates why pH 7 is often the worst pH for extraction despite being the "neutral" state.
Figure 1: At no point in the pH scale does the molecule exist as a non-polar, uncharged species suitable for standard solvent extraction.
Module 2: Troubleshooting Solid Phase Extraction (SPE)
Issue: "I loaded my sample onto a C18 cartridge, but the compound eluted in the void volume/wash."
Diagnosis: C18 (Reversed Phase) relies on hydrophobic interaction.[1] Your compound is too polar (LogP -2.[1]9) to retain on C18, regardless of pH.[1]
Solution: Switch to Mixed-Mode Strong Cation Exchange (MCX) .[1] This mechanism retains the compound via electrostatic attraction (charge) rather than hydrophobicity.
The MCX Protocol (Gold Standard)
This protocol utilizes the positive charge of the piperidine nitrogen at acidic pH to "lock" the compound onto the sorbent.
Step-by-Step Methodology:
-
Sample Pre-treatment (The "Locking" Step):
-
Action: Acidify your sample (plasma, urine, reaction mix) with 2% Formic Acid or HCl.[1]
-
Target pH: pH 1.5 – 2.5 .
-
Why: You must be at least 2 pH units below the pKa of the carboxylic acid (pKa ~2.2). This ensures the COOH is protonated (neutral) and the NH is protonated (+). The molecule is now a distinct Cation .
-
-
Conditioning:
-
Methanol (1 mL) followed by Water with 2% Formic Acid (1 mL).
-
-
Loading:
-
Washing (The Clean-up):
-
Elution (The Release):
-
Action: Elute with 5% Ammonium Hydroxide (NH4OH) in Methanol .
-
Target pH: The eluent pH is > 11.
-
Why: You must shift the pH above the pKa of the amine (pKa ~11). At pH 12, the piperidine nitrogen deprotonates and becomes neutral. The electrostatic bond breaks, and the compound releases into the organic solvent.
-
Troubleshooting MCX Recovery
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Elution pH too low.[1] | The pKa of piperidine is high (~11). Standard 1% NH4OH may not be basic enough.[1] Increase to 5% NH4OH . |
| Breakthrough during Load | Sample pH too high. | If sample is pH 4, the COOH is ionized (-), creating a zwitterion (+/-).[1] The net charge is lower, reducing retention.[1][7] Acidify to pH < 2. |
| Ion Suppression in LC-MS | High salt in eluate. | Evaporate the elution solvent to dryness and reconstitute in mobile phase to remove excess ammonium salts. |
Module 3: Troubleshooting Liquid-Liquid Extraction (LLE)
Issue: "I don't have SPE equipment. I need to use LLE, but recovery is near zero."
Diagnosis: As established, you cannot extract the zwitterion directly into DCM or Hexane.[1]
Solution: You have two options: Derivatization (Recommended) or Ion-Pairing .[1]
Option A: Derivatization (The Robust Path)
Transform the zwitterion into a lipophilic molecule. The standard method for pipecolic acid is Methyl Chloroformate (MCF) derivatization.
-
Basify: Adjust sample to pH 11.5 using NaOH. (Amine is neutral, COOH is -).[1]
-
React: Add Methyl Chloroformate. This reacts with the secondary amine to form a carbamate (removing the basic character).
-
Acidify: Adjust pH to < 2 . The carbamate is stable, but the COOH becomes protonated (neutral).
-
Extract: The molecule is now fully neutral (Carbamate + COOH).[1] Extract with Ethyl Acetate .[1][8]
Option B: Ion-Pair Extraction (The "Quick" Path)
If you cannot derivatize, you must use a "carrier" molecule.[1]
-
Reagent: Sodium Dodecyl Sulfate (SDS) or Di-(2-ethylhexyl)phosphoric acid (DEHPA) for cationic extraction.[1]
-
Protocol:
Module 4: Workflow Decision Tree
Use this logic flow to select the correct method for your experiment.
Figure 2: Decision matrix for selecting the optimal extraction pathway based on available equipment and analytical needs.
References
-
Kelley, M. et al. (1991).[1] Analysis of pipecolic acid in biological fluids using capillary gas chromatography with electron-capture detection.[1][8] This paper establishes the pKa values and the gold-standard derivatization method at pH 11.5 followed by acidic extraction.
-
Biotage Applications. (2023).[1][7] When should I choose a mixed-mode SPE? Provides the mechanistic basis for the "Rule of 2" in pH adjustment for MCX cartridges (Load at pKa - 2, Elute at pKa + 2).
-
PubChem. (2024).[1][9] Pipecolic Acid (Compound Summary).[1][4][9][10] Detailed physicochemical data including LogP (-2.[1][5][9][11][12]9) and pKa values confirming zwitterionic nature.
-
Sigma-Aldrich. (2021).[1] Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.[1] Technical guide on using DSC-MCAX for basic compounds in biological fluids.[1]
Sources
- 1. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1723-00-8: (+)-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 3. Nipecotic acid | 498-95-3 [chemicalbook.com]
- 4. 2-Piperidinecarboxylic acid (CAS 4043-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis [frontiersin.org]
- 7. biotage.com [biotage.com]
- 8. Analysis of pipecolic acid in biological fluids using capillary gas chromatography with electron-capture detection and [2H11]pipecolic acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchem.fr [microchem.fr]
- 10. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 11. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing unreacted bromoacetic acid from reaction mixtures
Technical Support Center: Bromoacetic Acid Remediation
Welcome to the Purification Support Hub.
You are likely here because your LC-MS shows a persistent M+138/140 peak, or your NMR shows a singlet around
Below are the field-validated protocols for removing BAA. Choose the module that matches your substrate's stability profile.
Module 1: The Aqueous Workup (Standard Protocol)
Best For: Acid-stable, non-polar to moderately polar products.
Mechanism: Exploiting
The Protocol
-
Dilution: Dilute your reaction mixture with a non-water-miscible solvent (EtOAc, DCM, or MTBE).
-
Note: Avoid Et2O if possible; BAA is highly soluble in ether, and partition coefficients may be less favorable than in EtOAc.
-
-
The Base Wash (Critical Step):
-
Wash the organic layer 2
with Saturated Aqueous Sodium Bicarbonate ( ) .[1] -
Caution:
evolution will be vigorous. Vent frequently.
-
-
The Polishing Wash:
-
Wash 1
with Brine (Saturated NaCl).
-
-
Drying: Dry over
and concentrate.
Self-Validating Checkpoint
-
The pH Test: After the first bicarbonate wash, test the aqueous layer with pH paper. It must be pH 8–9. If it is acidic (pH < 6), you have not added enough base to neutralize the excess acid. Add more bicarbonate and wash again.
-
TLC Visualization: BAA is often invisible under UV. Use a Bromocresol Green stain (turns yellow on blue background for acids) to confirm the organic layer is acid-free.
Module 2: Solid-Phase Scavenging (Sensitive Substrates)
Best For: Acid/Base sensitive products, water-soluble products (where extraction is impossible), or high-throughput synthesis. Mechanism: Chemoselective capture. We use functionalized polymers to physically bind the BAA, allowing simple filtration of the impurity.
Scavenger Selection Guide
| Scavenger Type | Functional Group | Mechanism | Best Application |
| Polymer-Supported Carbonate | Ionic Binding (Acid-Base) | General purpose. Forms ionic bond with BAA. No leaching. | |
| Trisamine / Diethylamine Resin | Tertiary/Secondary Amine | Quaternization (Alkylation) | Dual action: Neutralizes acidity AND reacts with the alkyl halide. |
| Thiol Resin | Thiol (-SH) | Nucleophilic Displacement | Removes BAA by S-alkylation. Best if product is not an electrophile. |
The Protocol (Carbonate Resin)
-
Stoichiometry: Calculate excess BAA. Add 3–4 equivalents of Polymer-Supported Carbonate (relative to residual BAA).
-
Incubation: Add resin directly to the reaction mixture. Stir gently (orbital shaker preferred to avoid grinding beads) for 1–2 hours.
-
Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.
-
Rinse: Wash the resin cake with DCM/MeOH to recover any entrained product.
Module 3: Quenching & Safety (The Compliance Directive)
WARNING: Removing BAA from your product does not make the waste stream safe. BAA is a potent alkylator and corrosive.[2][3] You must quench the aqueous waste or the crude mixture before disposal.
The Thiosulfate Quench (Destruction Protocol)
Mechanism: Sodium thiosulfate (
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.
-
Execution: Add this solution to your combined aqueous waste streams (from Module 1) or directly to the reaction mixture if the product is stable.
-
Validation: Allow to stand for 30 minutes. The mixture is now safe for standard halogenated waste disposal.
Visualizing the Workflow
Figure 1: Method Selection Decision Matrix
Caption: Decision tree for selecting the optimal BAA removal strategy based on product solubility and stability.
Figure 2: The Aqueous Workup Phase Distribution
Caption: Phase distribution logic during bicarbonate workup. BAA is sequestered in the aqueous layer as a salt.
Frequently Asked Questions (Troubleshooting)
Q: I used the bicarbonate wash, but I still see BAA in my NMR (singlet at ~3.8 ppm). Why? A: This usually happens for two reasons:
-
Incomplete Deprotonation: Your reaction mixture was too acidic. If the aqueous layer pH dropped below 5 during the wash, BAA stays protonated and partitions back into the organic layer. Fix: Use more bicarbonate volume or check pH manually.
-
Emulsions: Micro-droplets of water containing BAA are trapped in your organic layer. Fix: Wash with brine, dry thoroughly over
(which has higher water capacity than ), and filter.
Q: My product is an amine. Will BAA react with it during workup? A: Yes, N-alkylation is a risk.
-
Preventative: Keep the workup cold (
). -
Strategic: If your product is a basic amine, acidify the mixture first (extracting product into water as an ammonium salt), wash the organic layer (removing BAA), then basify the aqueous layer and extract the product back.
Q: Can I remove BAA by Rotavap (distillation)?
A: Avoid this. While BAA has a boiling point of
Q: I have a large scale reaction (100g+). Is the resin method viable? A: Economically, no. For large scales, use the Aqueous Workup (Module 1) followed by a Recrystallization . BAA is very soluble in hexanes/ether; if your product is a solid, recrystallization from these solvents will leave BAA in the mother liquor.
References
-
BenchChem. Application Notes and Protocols for Quenching Excess Bromoacetic Acid-d3. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6227, Bromoacetic acid. Retrieved from
-
Organic Syntheses. General Workup and Quenching Procedures. (Reference to standard thiosulfate quenching mechanisms). Retrieved from
-
Amerigo Scientific. Scavenger Resins for Organic Synthesis. Retrieved from
Sources
Validation & Comparative
1H NMR spectrum analysis of (4-Bromomethyl-piperidin-1-yl)-acetic acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of (4-Bromomethyl-piperidin-1-yl)-acetic acid . It is designed for researchers requiring rigorous structural verification and impurity profiling.
Comparison Guide & Technical Workflow
Executive Summary
This compound is a bifunctional piperidine scaffold often used as a building block in peptidomimetic drug discovery. Its analysis is complicated by its zwitterionic potential and the electrophilic nature of the bromomethyl group.
This guide compares the spectral performance of this compound across different solvent systems and differentiates it from critical synthetic impurities (e.g., the des-bromo alcohol or the ester precursor).
| Feature | Specification |
| Formula | C₈H₁₄BrNO₂ |
| MW | 236.11 g/mol |
| Key Functional Groups | Carboxylic Acid (C1), Tertiary Amine (N1), Alkyl Bromide (C4) |
| Critical Analytical Challenge | Distinguishing the N-methylene singlet from the C-methylene doublet, and confirming the integrity of the -CH₂Br moiety. |
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized acquisition protocol.
A. Sample Preparation
-
Solvent Selection: DMSO-d₆ is the recommended standard.
-
Reasoning: The compound exists as a zwitterion or hydrochloride salt in solid form. CDCl₃ often yields poor solubility and broad peaks due to aggregation. DMSO-d₆ ensures complete dissolution and slows proton exchange, allowing observation of the carboxylic acid proton.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
B. Acquisition Parameters (400 MHz+)
-
Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons/acid protons).
-
Relaxation Delay (D1): ≥ 5.0 seconds (Critical for accurate integration of the carboxylic acid proton).
-
Scans (NS): 16–64 (Sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).
Spectral Assignment & Interpretation
The following data represents the consensus assignment based on structural analogues (e.g., 4-(bromomethyl)-1-methylpiperidine and piperidin-1-yl-acetic acid) [1, 2].
Table 1: Chemical Shift Assignment (DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 10.0 – 12.0 | Broad Singlet | 1H | COOH | Highly variable; disappears in D₂O. Indicates free acid vs. ester. |
| 3.45 – 3.55 | Doublet (J≈6.5Hz) | 2H | -CH₂-Br | Diagnostic peak. Shift is sensitive to hydrolysis (moves to ~3.2 ppm if OH). |
| 3.15 – 3.25 | Singlet | 2H | N-CH₂-COO | "Anchor" peak. Verifies N-alkylation. |
| 2.80 – 2.95 | Broad Doublet | 2H | Pip-H2e, H6e | Equatorial protons α to Nitrogen. |
| 2.20 – 2.35 | Triplet/Multiplet | 2H | Pip-H2a, H6a | Axial protons α to Nitrogen.[1] Upfield due to shielding. |
| 1.65 – 1.75 | Broad Doublet | 2H | Pip-H3e, H5e | Equatorial protons β to Nitrogen. |
| 1.50 – 1.65 | Multiplet | 1H | Pip-H4 | Methine proton.[1] Splitting pattern confirms 4-substitution. |
| 1.20 – 1.35 | Quad/Multiplet | 2H | Pip-H3a, H5a | Axial protons β to Nitrogen. |
Technical Note: The chemical shift of the -CH₂-Br doublet is the primary quality attribute. If this peak shifts upfield to ~3.25 ppm or becomes a singlet, it indicates hydrolysis to the alcohol (primary degradant).
Comparative Analysis: Solvent Performance
Choosing the right solvent is critical for specific analytical goals.
Scenario A: Routine Purity Check (DMSO-d₆)
-
Pros: Excellent solubility; distinct separation of the N-CH₂ (singlet) and Br-CH₂ (doublet).
-
Cons: Strong solvent peak (2.50 ppm) can obscure Pip-H2a/H6a protons if the field strength is low (<300 MHz).
-
Verdict: Best for Certificate of Analysis (CoA).
Scenario B: Structural Elucidation (CDCl₃)
-
Pros: Better resolution of ring coupling constants (J-values) for conformational analysis.
-
Cons: Poor solubility for the free acid (requires esterification or TFA addition). The COOH proton is often invisible or extremely broad.
-
Verdict: Use only if the compound is an ester derivative or if DMSO is unavailable.
Scenario C: Salt Form Identification (D₂O)
-
Pros: Clearly identifies the salt counter-ion ratio (if organic) and eliminates exchangeable protons to simplify the spectrum.
-
Cons: COOH signal is lost (exchanged to DHO). The -CH₂Br group is unstable in D₂O over time (hydrolysis risk).
-
Verdict: Avoid for stability testing; acceptable for rapid salt screening.
Comparative Analysis: Impurity Differentiation
A major challenge is distinguishing the product from its synthetic precursors.
| Analyte | Key Differentiator (1H NMR) | Mechanism of Identification |
| Target Compound | Singlet (3.2 ppm) + Doublet (3.5 ppm) | Intact N-acetic acid and Bromomethyl groups. |
| Precursor 1: 4-Bromomethylpiperidine | Loss of Singlet (3.2 ppm) | Absence of the N-CH₂-COOH peak; presence of broad NH peak (if free base). |
| Precursor 2: Ethyl Ester Derivative | Triplet (~1.2 ppm) + Quartet (~4.1 ppm) | Typical ethyl pattern indicates incomplete hydrolysis of the ester starting material. |
| Degradant: Alcohol (Hydrolysis) | Upfield Shift of Doublet (< 3.3 ppm) | The -CH₂-Br doublet shifts upfield when Br is replaced by OH. |
Analytical Decision Tree (Logic Diagram)
The following diagram illustrates the logical flow for confirming the identity and purity of the compound based on spectral features.
Figure 1: Step-by-step spectral logic for validating this compound identity.
References
-
BenchChem. (2025).[1] NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51000338, 4-(Bromomethyl)-1-methylpiperidine. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem., 62(21), 7512–7515. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester. Retrieved from
Sources
LC-MS fragmentation pattern of brominated piperidine derivatives
Title: Analytical Profiling of Brominated Piperidine Derivatives: LC-MS Fragmentation Mechanisms and Platform Comparison
Executive Summary
This technical guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of brominated piperidine derivatives. These compounds, often encountered as synthetic intermediates, metabolic byproducts, or designer drug scaffolds, present unique mass spectral signatures due to the isotopic abundance of bromine (
We compare the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against standard Triple Quadrupole (QqQ) platforms. While QqQ offers superior sensitivity for targeted quantitation, Q-TOF provides the necessary isotopic fidelity and mass accuracy required for structural elucidation of these halogenated species.
Fundamental Principles: The Bromine Signature
The identification of brominated piperidines relies on two distinct mass spectral features: the isotopic pattern of the precursor ion and the specific fragmentation of the piperidine ring.
Isotopic Clustering
Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes,
-
Monobrominated species: Exhibit a "doublet" molecular ion (
and ) of nearly equal intensity.[1] -
Dibrominated species: Exhibit a 1:2:1 triplet pattern (
).
Piperidine Ring Fragmentation
The piperidine moiety typically undergoes Collision-Induced Dissociation (CID) via:
-
Ring Opening: Cleavage of the
bond. - -Cleavage: Loss of substituents adjacent to the nitrogen.[2]
-
Elimination: Neutral loss of
(80/82 Da), resulting in a desaturated piperidine ring (tetrahydropyridine).
Comparative Analysis: Analytical Platforms
This section compares the performance of High-Resolution MS (HRMS) versus Low-Resolution MS (LRMS) for analyzing brominated piperidines.
Table 1: Performance Matrix (Q-TOF vs. Triple Quad)
| Feature | Q-TOF (High-Resolution) | Triple Quad (Low-Resolution) | Verdict for Brominated Piperidines |
| Mass Accuracy | < 5 ppm | Unit Resolution (0.7 Da) | Q-TOF Wins: Essential for distinguishing |
| Isotope Fidelity | Preserves exact 1:1 doublet shape | Often distorts ratios due to low ion statistics or peak merging | Q-TOF Wins: Critical for "Isotope Pattern Filtering" workflows. |
| Sensitivity | Nanogram (ng/mL) range | Picogram (pg/mL) range | QqQ Wins: Best for trace quantitation in plasma/urine. |
| Scan Speed | Fast (50-100 Hz) | Fast (SRM mode) | Tie: Both compatible with UHPLC. |
| Structural ID | MS/MS + Accurate Mass | MS/MS (Nominal Mass) | Q-TOF Wins: Can confirm if a fragment retains the Br atom (doublet) or loses it (singlet). |
Detailed Fragmentation Mechanism
The following diagram illustrates the fragmentation pathway of a generic 4-bromopiperidine derivative. This pathway highlights the "Isotopic Splitting" phenomenon where fragments retaining the bromine atom maintain the 1:1 doublet, while fragments losing bromine collapse to a singlet.
Figure 1: Fragmentation Pathway of 4-Bromopiperidine
Caption: Proposed ESI-MS/MS fragmentation pathway for 4-bromopiperidine derivatives. Note the transition from doublet precursors to singlet product ions upon HBr elimination.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to validate the presence of the bromine moiety and elucidate the substitution pattern on the piperidine ring.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the brominated piperidine derivative in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
-
Matrix Spiking (Optional): For biological validation, spike 10 µL of working standard into 90 µL of blank plasma, followed by protein precipitation with 300 µL cold Acetonitrile.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (8 min) 5% B (10 min). -
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
Data Acquisition Strategy
To maximize structural information, use a Data-Dependent Acquisition (DDA) mode if using Q-TOF, or a Product Ion Scan if using QqQ.
Workflow Diagram:
Caption: Analytical workflow for filtering and identifying brominated compounds using isotope pattern recognition.
Data Interpretation Guide
When analyzing the spectra, use the following table to correlate observed mass shifts with structural changes.
Table 2: Diagnostic Fragment Ions for Brominated Piperidines
| Observed Mass Shift | Fragment Type | Isotope Pattern | Structural Inference |
| Precursor ( | Doublet (1:1) | Intact Brominated Molecule. | |
| Neutral Loss | Singlet | Loss of | |
| Neutral Loss | Doublet (1:1) | Loss of | |
| m/z 80 & 82 | Product Ion | Doublet (1:1) | Formation of |
| m/z 42/44/56 | Product Ion | Singlet | Ring fragments (e.g., |
References
-
BenchChem. (2025).[2][7][8] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Chemistry Steps Educational Resources. Link
-
Qin, N., et al. (2020).[8][9] Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Link
-
Dias, H. J., et al. (2013). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Link
-
Agilent Technologies. (2020). Interpretation of Isotope Peaks in Small Molecule LC-MS. LCGC International. Link
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. hpst.cz [hpst.cz]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity Analysis of Piperidinyl-Acetic Acid
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for determining the chemical purity of piperidinyl-acetic acid. As a model zwitterionic compound—small, polar, and lacking a strong UV chromophore—it represents a significant and common analytical challenge in pharmaceutical development. We will dissect the underlying chromatographic principles, compare alternative approaches with supporting data, and present a fully developed, robust analytical method that ensures accuracy and reliability in quality control environments.
The Analytical Conundrum: Why Piperidinyl-Acetic Acid Challenges Conventional HPLC
Standard reversed-phase (RP) HPLC, the workhorse of most analytical labs, is often ill-suited for compounds like piperidinyl-acetic acid. The core of the problem lies in the molecule's inherent physicochemical properties.
Piperidinyl-acetic acid is a zwitterion, meaning it possesses both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. Its net charge is highly dependent on the pH of the surrounding environment, as illustrated below. This dual nature makes its interaction with traditional stationary phases complex and difficult to control.
-
At low pH (< pKa of carboxyl group): The carboxyl group is protonated (neutral), and the amine is protonated (positive charge). The molecule behaves as a cation.
-
At intermediate pH (> pKa of carboxyl, < pKa of amine): The carboxyl group is deprotonated (negative charge), and the amine is protonated (positive charge). The molecule is a neutral zwitterion.
-
At high pH (> pKa of amine): The carboxyl group is deprotonated (negative charge), and the amine is deprotonated (neutral). The molecule behaves as an anion.
This variable charge, combined with high polarity, results in minimal hydrophobic interaction with a standard C18 stationary phase, causing the analyte to elute at or near the column's void volume with little to no retention.[1][2] Furthermore, secondary electrostatic interactions with residual silanol groups on the silica backbone can lead to severe peak tailing and poor reproducibility.
A second significant hurdle is detection. The molecule lacks a conjugated system or aromatic ring that would absorb ultraviolet (UV) light, rendering standard UV-Vis detectors largely ineffective for sensitive quantification.[3]
Sources
A Comparative Guide to the Validation of Bromine Substitution in Piperidine Side Chains
For researchers, scientists, and drug development professionals, the precise structural modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of a bromine atom onto a piperidine side chain—a common scaffold in pharmaceuticals—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This "bromination" can enhance therapeutic activity, improve metabolic stability, and increase the duration of action by facilitating halogen bonding with target proteins.[3][4] However, the success of such a strategy is entirely dependent on the rigorous and unambiguous validation of the bromine's incorporation and its exact location on the piperidine ring.
This guide provides an in-depth comparison of the primary analytical techniques for validating bromine substitution on piperidine side chains. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to select the most effective validation strategy for your specific research context.
The Strategic Importance of Bromination
The piperidine ring is a ubiquitous motif in drug design, present in numerous classes of pharmaceuticals.[5] Modifying this scaffold by introducing a bromine atom is a strategic choice aimed at leveraging the "heavy atom effect" and the ability of bromine to form halogen bonds.[1][4] These non-covalent interactions can significantly impact drug-target binding affinity and specificity.[3] However, the synthetic process of bromination can sometimes lead to a mixture of isomers or incomplete reactions, making robust analytical validation a non-negotiable step in the drug development pipeline.[][7]
Comparative Analysis of Core Validation Techniques
The successful validation of a brominated piperidine intermediate requires a multi-pronged analytical approach. Each technique offers unique insights into the molecular structure, and their combined application provides a self-validating system of evidence. The three pillars of validation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | Single-Crystal X-ray Crystallography |
| Primary Role | Confirms molecular weight and the presence of bromine. | Determines the precise location (regiochemistry) and stereochemistry of the bromine atom. | Provides the definitive, unambiguous 3D structure of the molecule in its solid state. |
| Key Information | Isotopic pattern of bromine provides a characteristic "fingerprint." | Chemical shifts and coupling constants reveal the connectivity of atoms. | Bond lengths, bond angles, and crystal packing information. |
| Sample Requirement | Low (pg to ng) | Moderate (mg) | High (requires a suitable single crystal) |
| Throughput | High | High | Low |
| Limitations | Cannot distinguish between isomers.[8] | Complex spectra may require 2D techniques for full interpretation. | Crystal growth can be a significant bottleneck. |
In-Depth Look at Validation Methodologies
Mass Spectrometry: The First Line of Evidence
Mass spectrometry is an indispensable tool for confirming the successful incorporation of a bromine atom into the target molecule.[9] The technique's power lies in its ability to detect the characteristic isotopic signature of bromine.
The Bromine Isotopic Pattern: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in a distinctive "doublet" for the molecular ion peak (M) and any fragment containing the bromine atom. The two peaks, M and M+2, will have almost equal intensity, providing a clear and immediate indication of bromine's presence.[9][10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Ionization: Introduce the sample into the mass spectrometer. In EI-MS, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Look for the molecular ion peak and its corresponding M+2 peak. The near-equal intensity of these two peaks confirms the presence of one bromine atom.[10]
Caption: Workflow for NMR-based structural validation.
Single-Crystal X-ray Crystallography: The Gold Standard
For absolute and unambiguous structure determination, single-crystal X-ray crystallography is the definitive technique. [11][12]It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.
Why it's Authoritative: Unlike spectroscopic methods that infer connectivity, X-ray crystallography directly visualizes the molecular structure. [13]This is particularly crucial when dealing with complex stereochemistry or when the possibility of unexpected rearrangements during synthesis exists. The resulting crystal structure provides irrefutable proof of the bromine's position and the overall conformation of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow a single crystal of the brominated piperidine derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. [13]2. Data Collection: Mount a suitable crystal on a diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) and irradiated with X-rays. [11]A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to generate a final, high-resolution 3D model of the molecule. [13]
Conclusion: An Integrated Approach to Certainty
In the rigorous environment of drug development, certainty is paramount. The validation of bromine substitution on a piperidine side chain is not a task for a single technique but a process of building a robust, self-reinforcing case through an integrated analytical strategy. Mass spectrometry provides the initial confirmation of successful bromination. NMR spectroscopy then elucidates the precise regiochemistry, a critical factor for understanding structure-activity relationships. Finally, when absolute certainty is required, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By judiciously applying these complementary techniques, researchers can proceed with confidence, knowing that their molecular tools are precisely what they are designed to be.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
- (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science.
- Benchchem. (n.d.). A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds.
- (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants - PMC.
- ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine | 80980-89-8.
- (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design - ResearchGate.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds - Doc Brown's Chemistry.
- (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar.
- NIH. (n.d.). 4-Bromopiperidine | C5H10BrN | CID 420929 - PubChem.
- (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
- BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis.
- (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
- (2025, April 16). The impact of bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione - UM Research Repository.
- Benchchem. (n.d.). Application Notes: Synthesis of Brominated Heterocyclic Compounds.
- SpectraBase. (n.d.). 4-(4-Bromophenyl)piperidine - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 4-(4'-Bromophenyl)piperidine synthesis.
- (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity - ResearchGate.
- Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.
- Arborpharmchem. (2024, June 14). Chemically Synthesized or Biosynthesized APIs Intermediates.
- Pharma Innovation. (n.d.). APIs and Intermediates in Pharmaceutical Manufacturing.
- (2009, May 1). Identification and evaluation of a novel heterocyclic brominated flame retardant tris(2,3-dibromopropyl) isocyanurate in environmental matrices near a manufacturing plant in southern China - PubMed.
- (n.d.). Current Practices of Process Validation for Drug Substances and Intermediates.
- (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI.
- (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- (2015, October 2). Carry‐over of impurities from materials for API Synthesis - AIFA.
- Benchchem. (n.d.). Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines.
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 1-(3-Bromopyridin-2-yl)ethanone.
- (n.d.). Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC.
- (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube.
- (2009, April 15). (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed.
- (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- J-Stage. (n.d.). Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients.
- (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal... - ResearchGate.
- (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC.
- JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.
- The World of Materials. (n.d.). Structure Determination by X-ray Crystallography.
- (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - Omics.
- (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate.
Sources
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Infrared spectroscopy peaks for carboxylic acid and alkyl bromide
Comparative Guide to FTIR Spectroscopy: Differentiating Carboxylic Acids and Alkyl Bromides via ATR and KBr Transmission
Executive Summary Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in drug development and chemical research. Accurately differentiating highly polar functional groups, such as carboxylic acids, from heavy-atom halogens, like alkyl bromides, requires not only an understanding of molecular vibrations but also the correct choice of sampling instrumentation. This guide objectively compares the spectral signatures of these compounds and evaluates the performance of Attenuated Total Reflectance (ATR) against classic Potassium Bromide (KBr) pellet transmission.
Mechanistic Origins of Spectral Signatures
The fundamental principle of IR spectroscopy dictates that chemical bonds absorb infrared radiation at specific quantized frequencies, driven by the bond's force constant and the reduced mass of the atoms involved (Hooke's Law).
Carboxylic Acids: The Hydrogen-Bonding Effect Carboxylic acids present a highly complex and distinct IR profile. The defining feature is an unusually broad O–H stretching band spanning from 3300 to 2500 cm⁻¹[1]. This extreme broadening occurs because carboxylic acids typically exist as hydrogen-bonded dimers in solid and liquid states[1][2]. The varying strengths of these intermolecular hydrogen bonds create a wide continuum of vibrational energies, resulting in a broad absorption envelope that often superimposes over the sharp sp³ C–H stretching peaks[1][3]. Additionally, the carbonyl (C=O) stretch appears as an intense, sharp peak. While a free monomeric carboxyl group absorbs near 1760 cm⁻¹, the more common dimeric form shifts this peak to a lower frequency, typically between 1730 and 1690 cm⁻¹[2][3].
Alkyl Bromides: Heavy Atom Kinematics Alkyl bromides lack the high-frequency polar bonds of acids. Their most diagnostic feature is the C–Br stretching vibration. Because bromine is a relatively heavy atom, the reduced mass of the C–Br bond is large, which significantly lowers the vibrational frequency[4]. Consequently, the C–Br stretch appears as a strong peak at the far end of the fingerprint region, typically between 690 and 515 cm⁻¹[4][5].
Quantitative Spectral Comparison
The following table summarizes the key diagnostic peaks used to differentiate these two classes of compounds.
| Functional Group | Bond Vibration | Wavenumber Range (cm⁻¹) | Intensity / Shape | Mechanistic Cause |
| Carboxylic Acid | O–H Stretch | 3300 – 2500 | Strong, Very Broad | Extensive intermolecular hydrogen-bonded dimers[1]. |
| C=O Stretch | 1760 – 1690 | Strong, Sharp | High dipole moment change; lower freq. if dimeric (~1710)[2]. | |
| C–O Stretch | 1320 – 1210 | Strong, Sharp | Coupling of C–O stretch and O–H bend[1][3]. | |
| O–H Bend (Wag) | 960 – 900 | Medium, Broad | Out-of-plane bending, broadened by H-bonding[3]. | |
| Alkyl Bromide | C–Br Stretch | 690 – 515 | Strong, Sharp | Heavy atomic mass of bromine lowers oscillation frequency[4][5]. |
| C–H Stretch (sp³) | 3000 – 2850 | Strong, Sharp | Standard alkane backbone vibration[6]. |
Comparative Instrumentation: ATR-FTIR vs. KBr Transmission
Identifying these functional groups accurately is highly dependent on the sample preparation method.
KBr Pellet (Transmission) The KBr pellet method is a classic transmission technique where the sample is dispersed in an IR-transparent potassium bromide matrix[7]. Because the IR beam passes through the entire pellet, it offers a longer effective pathlength, yielding high-sensitivity spectra with flat baselines ideal for quantitative library matching[7]. The Causality of Artifacts: KBr is highly hygroscopic. If the KBr powder absorbs atmospheric moisture, it introduces a massive, broad O–H stretching artifact between 3500 and 3200 cm⁻¹[8]. For an alkyl bromide, this is merely an annoyance; but for a carboxylic acid, this water artifact can completely mask or distort the intrinsic O–H stretch of the carboxyl group, leading to critical misinterpretations[8].
ATR-FTIR (Attenuated Total Reflectance) ATR is a surface reflectance technique. The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe), and an evanescent wave penetrates a few micrometers into the sample[9][10]. Performance Advantage: ATR requires virtually no sample preparation and is completely immune to the hygroscopic matrix issues of KBr[9][10]. This makes ATR vastly superior for the routine identification of carboxylic acids, as the O–H region remains free of matrix-induced water artifacts.
Workflow & Decision Matrix
Figure 1: FTIR sampling decision matrix and functional group identification workflow.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols incorporate built-in validation steps.
Protocol A: ATR-FTIR Analysis (Optimized for Carboxylic Acids)
-
Crystal Validation (Blank Scan): Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Run a background scan. Causality: This validates that the crystal is free of residual organic contaminants that could introduce false peaks.
-
Sample Application: Place 1–2 mg of the solid or 1 drop of liquid directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the clutch mechanism clicks. Causality: The evanescent wave only penetrates ~1–2 µm. High-pressure, intimate optical contact is mandatory for the wave to interact with the sample and generate a spectrum[9].
-
Data Acquisition: Collect 16–32 scans at a resolution of 4 cm⁻¹.
Protocol B: KBr Pellet Transmission (Optimized for Trace Alkyl Bromides)
-
Matrix Dehydration: Dry spectral-grade KBr powder in an oven at 110°C for at least 2 hours prior to use. Causality: Eliminates the 3500–3200 cm⁻¹ water artifact, preventing baseline distortion[8].
-
Homogenization: Grind 1–2 mg of the alkyl bromide sample with 100–200 mg of dry KBr using an agate mortar and pestle until a fine powder is achieved.
-
Vacuum Pressing: Transfer the mixture to a pellet die. Apply a vacuum for 1 minute, then apply 10 tons of hydraulic pressure for 2 minutes. Causality: The vacuum removes trapped air. Without it, the resulting pellet will be turbid, causing severe baseline drift due to stray light scattering[10].
-
Background Subtraction: Prepare and scan a blank KBr pellet (containing no sample) to use as the background. This automatically subtracts any residual moisture or CO₂ in the matrix.
References
-
IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. 11
-
IR Spectroscopy Tutorial: Carboxylic Acids - orgchemboulder.com. 1
-
The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. 3
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. 2
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Press. 7
-
What Is The Difference Between Kbr And Atr? - Kintek Solution. 9
-
Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? - ResearchGate. 8
-
Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. 10
-
Infrared Frequency Lookup Tool - Specac Ltd. 4
-
Chapter 29 – Infographic descriptions – Organic and Biochemistry - Open Library Publishing Platform.5
-
Infrared Spectroscopy - missouri.edu. 6
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Infrared Frequency Lookup Tool - Specac Ltd [specac.com]
- 5. Chapter 29 – Infographic descriptions – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. kinteksolution.com [kinteksolution.com]
- 8. researchgate.net [researchgate.net]
- 9. kindle-tech.com [kindle-tech.com]
- 10. azom.com [azom.com]
- 11. echemi.com [echemi.com]
Crystal Structure Data for 4-Substituted Piperidine Acetic Acids: A Technical Comparison Guide
As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I frequently encounter piperidine derivatives. The piperidine ring is a privileged pharmacophore, serving as the structural backbone for numerous centrally acting agents, antivirals, and allosteric inhibitors. Specifically, 4-substituted piperidine acetic acids are critical building blocks. The precise 3D spatial arrangement (axial vs. equatorial trajectories) of the 4-position substituents dictates target engagement, while their solid-state packing influences formulation stability and bioavailability.
This guide objectively compares the crystallographic properties of key 4-substituted piperidine acetic acid variants and evaluates the analytical methodologies used to resolve their structures.
Structural Comparison: The Impact of 4-Substitution
The steric and electronic nature of the substituent at the 4-position of the piperidine ring fundamentally alters the molecule's conformational landscape. Because the piperidine ring adopts a chair conformation, the 4-substituent and the acetic acid moiety must partition between axial and equatorial positions. This partitioning directly impacts the compound's crystal packing and its pharmacological trajectory.
4-Phenylpiperidine vs. 4-Hydroxypiperidine vs. 4-Methylpiperidine
-
4-Phenylpiperidine-4-acetic acid derivatives: The bulky phenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This forces the acetic acid moiety into an axial position. In drug design, this specific vectoring is highly advantageous. For example, in USP5 allosteric inhibitors, the 4-phenylpiperidine group is favorably positioned by a sulfonyl linkage to engage in critical
-stacking and hydrophobic interactions within the ZnF-UBD binding pocket[1]. -
4-Hydroxypiperidine-4-acetic acid derivatives: The introduction of a 4-hydroxyl group significantly alters the crystal lattice by introducing a strong hydrogen-bond donor. These derivatives often crystallize with extensive 3D hydrogen-bonding networks (OH···O=C). Pharmacologically, 4-OH piperidine analogues have demonstrated superior oral bioavailability and highly specific target engagement, such as hydrogen-bonding to Ser76 in the active site of human renin[2].
-
4-Methylpiperidine-4-acetic acid derivatives: The smaller methyl group provides less steric hindrance, sometimes allowing for conformational flexibility in solution. However, in the solid state, these compounds pack highly efficiently. Crystallographic data for complex piperidine acetate intermediates often reveal a monoclinic
space group, where efficient van der Waals packing of the methyl groups minimizes the unit cell volume ( )[3].
Quantitative Crystallographic Comparison
The following table summarizes the typical single-crystal X-ray diffraction (SC-XRD) parameters for these structural variants, highlighting how the 4-substituent dictates the solid-state architecture.
| Structural Variant | Typical Space Group | Approx. Unit Cell Vol. (ų) | Conformational Preference | Key Solid-State Interactions |
| 4-Phenylpiperidine acetate | ~1450 | Phenyl equatorial, Acetate axial | Carboxylate-amine head-to-tail chains, | |
| 4-Hydroxypiperidine acetate | ~1280 | Hydroxyl axial, Acetate equatorial | Extensive 3D H-bond network (OH···O=C) | |
| 4-Methylpiperidine acetate | ~1330 | Methyl equatorial, Acetate axial | Carboxylate dimers, efficient van der Waals packing |
Analytical Alternatives for Crystal Structure Resolution
Selecting the right analytical platform is critical for resolving the absolute configuration of chiral piperidine acetic acids—especially when diastereoselective alkylation or chiral auxiliaries are employed during synthesis[4].
-
Single-Crystal X-Ray Diffraction (SC-XRD) (The Gold Standard):
-
Performance: Provides unambiguous atomic connectivity, bond lengths, and absolute stereochemistry (via Flack parameter).
-
Limitation: Requires a pristine, untwinned single crystal of at least 50–100 µm in three dimensions.
-
-
Powder X-Ray Diffraction (PXRD) with Rietveld Refinement:
-
Performance: Ideal for batch-to-batch consistency and identifying polymorphic mixtures.
-
Limitation: Solving de novo structures from powder is computationally heavy and often fails for flexible piperidine chains due to peak overlap.
-
-
Microcrystal Electron Diffraction (MicroED):
-
Performance: An emerging alternative that uses a transmission electron microscope (TEM) to obtain atomic-resolution data from nanocrystals (sub-micron size).
-
Limitation: Electrons interact strongly with matter, making dynamical scattering a challenge during refinement; hydrogen atom positions are harder to resolve than in neutron diffraction.
-
Verdict: For novel 4-substituted piperidine acetic acids, SC-XRD remains the mandatory first-line approach to confirm the axial/equatorial orientation of the substituents before advancing the compound into biological assays.
Self-Validating Protocol: SC-XRD Analysis of Piperidine Derivatives
To ensure absolute scientific integrity, the following protocol details the causality behind each step of the crystallization and SC-XRD workflow. This is a self-validating system: failure at any step prevents progression to the next, ensuring only high-fidelity data is published.
Step 1: Controlled Supersaturation (Crystallization)
-
Action: Dissolve 10 mg of the 4-substituted piperidine acetic acid in a minimum volume of a high-dielectric solvent (e.g., methanol). Place in a vapor diffusion chamber with a low-dielectric antisolvent (e.g., diethyl ether).
-
Causality: Piperidine acetates are zwitterionic or highly polar. Vapor diffusion allows for a slow, thermodynamically controlled reduction in solubility, preventing rapid nucleation (which causes kinetic, twinned microcrystals) and promoting the growth of single, macroscopic crystals.
Step 2: Optical Validation and Cryoprotection
-
Action: Transfer crystals to a microscope slide submerged in Paratone-N oil. Examine under cross-polarized light. Select a crystal that extinguishes light uniformly upon rotation.
-
Causality: Uniform extinction under polarized light validates that the crystal is a single domain (not twinned). Paratone-N oil displaces surface moisture. Piperidine acetic acids readily form hydrates; the oil prevents the crystal lattice from degrading and forms a glass at 100 K, preventing crystalline ice rings that would obscure high-angle X-ray diffraction spots.
Step 3: Data Collection at 100 K
-
Action: Mount the crystal on a goniometer under a 100 K nitrogen stream. Collect diffraction data using Cu
radiation ( Å) with -scans. -
Causality: Cooling to 100 K minimizes atomic thermal vibrations (thermal ellipsoids), allowing for the precise resolution of the piperidine chair conformation and the accurate location of the acetic acid hydrogen atoms. Cu
radiation is chosen over Mo to maximize the anomalous dispersion signal, which is critical for determining the absolute configuration of light-atom (C, H, N, O) organic molecules.
Step 4: Structure Solution and Refinement
-
Action: Solve the phase problem using dual-space methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
(SHELXL). Model hydrogen atoms using a riding model. -
Causality: The riding model fixes the C-H bond lengths and angles to idealized geometries, significantly reducing the parameter-to-data ratio and preventing over-parameterization of the model. The protocol is self-validated if the final
value is < 0.05 and the CheckCIF report yields no A-level or B-level alerts.
Workflow Visualization
The following diagram maps the logical progression and validation checkpoints of the crystallographic analysis described above.
Crystallographic workflow for resolving 4-substituted piperidine acetic acid structures.
References
1.[4] Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease | Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[2] Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC.[Link] 3.[3] CN113549007A - Preparation method of piperidine acetate compound - Google Patents. 4.[1] Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv.org.[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113549007A - Preparation method of piperidine acetate compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing Linker Topology: A Comparative Guide to Piperidine vs. Pyrrolidine Derivatives
Topic: Comparison of linker length in piperidine vs pyrrolidine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In medicinal chemistry, the choice between a piperidine (six-membered) and pyrrolidine (five-membered) scaffold is rarely a simple matter of atom counting. It is a decision that fundamentally alters the vectorial orientation of substituents, the conformational entropy of the ligand, and the optimal linker length required to bridge the pharmacophore to its binding pocket.
This guide provides a technical comparison of linker length optimization in piperidine versus pyrrolidine derivatives. We analyze how ring geometry dictates the necessary spacer length for target engagement, supported by case studies in GPCR ligands (H3/Sigma-1) and enzyme inhibitors.
Mechanistic Foundation: Ring Geometry & Vectorial Logic[1]
Before optimizing linker length, one must understand why the optimal length shifts when scaffold hopping between piperidine and pyrrolidine. The difference lies in the exit vector of the nitrogen substituent.
The Vector Shift
-
Piperidine (Chair Conformation): The nitrogen atom typically exists in a chair conformation. The N-substituent adopts an equatorial (preferred) or axial orientation. The equatorial vector projects outward, roughly in the plane of the ring, creating a defined, rigid trajectory.[1]
-
Pyrrolidine (Envelope/Twist Conformation): The five-membered ring undergoes rapid pseudorotation between envelope and twist forms. The N-substituent vector is less rigidly defined and projects at a different angle relative to the ring's average plane.
Implication for Linker Length: Because the pyrrolidine nitrogen projects its substituent at a slightly different angle than the piperidine nitrogen, the effective distance to a binding pocket changes. Often, a pyrrolidine derivative requires a linker adjustment of ±1 methylene unit to recapitulate the pharmacophore placement of a piperidine analogue.
Physicochemical Comparison
| Property | Piperidine Derivative | Pyrrolidine Derivative | Impact on Linker Design |
| Ring Geometry | Chair (Rigid) | Envelope/Twist (Flexible) | Piperidine linkers have predictable vectors; Pyrrolidine linkers sweep a larger conformational volume. |
| Basicity ( | ~11.22 | ~11.27 | Negligible difference; both protonate at physiological pH. |
| Lipophilicity (logP) | 0.84 (Base) | 0.46 (Base) | Piperidine linkers may need more polar atoms (e.g., heteroatoms) to offset higher lipophilicity.[1] |
| Steric Bulk | Larger | Smaller | Pyrrolidine allows shorter linkers in sterically constricted pockets. |
Critical Analysis: Linker Length Effects on Potency[2][3][4][5][6][7]
This section analyzes specific experimental data where linker length was the independent variable.
Case Study A: Dual Histamine H3 / Sigma-1 Receptor Ligands
In the development of dual-targeting ligands for neuropathic pain, the length of the alkyl linker connecting the central amine (piperidine or pyrrolidine) to the phenoxy moiety is a critical determinant of selectivity.
Experimental Data: Impact of Methylene Spacer Length (
| Linker Length ( | Observation | ||
| 31.0 | 28.0 | Moderate affinity.[1] | |
| 6.2 | 4.5 | Optimal Binding Window. High potency for both targets. | |
| 22.0 | 5.6 | Affinity drops for H3R; | |
| 89.0 | 12.0 | Significant loss of H3R potency ("Hook Effect" or steric clash). |
Interpretation:
For the piperidine scaffold, a 6-carbon linker provides the optimal distance to bridge the ionic interaction (at the N-terminus) and the hydrophobic pocket (at the phenoxy terminus). The Sigma-1 receptor (
Case Study B: Muscarinic M5 Antagonists (Scaffold Hopping)
When researchers attempted to replace a piperidine core with a pyrrolidine core in M5 antagonists, they found that the linker/substituent SAR did not transfer linearly.[1]
-
Piperidine Series: Relied on a specific amide linker orientation.
-
Pyrrolidine Series: The direct transfer of the linker resulted in inactive compounds.
-
Resolution: The pyrrolidine series required the introduction of chirality (R-isomer preferred) and a modification of the "left-hand" heterocycle to re-align the hydrogen bond acceptors.
-
Key Insight: You cannot simply shorten the linker by one carbon when switching from piperidine to pyrrolidine. You must often re-orient the attachment point or introduce chirality to compensate for the vector shift.
Decision Framework: Selecting the Scaffold & Linker
The following decision logic, visualized via Graphviz, guides the optimization process.
Figure 1: Strategic workflow for selecting between piperidine and pyrrolidine scaffolds and optimizing the associated linker length.
Experimental Protocols
To empirically determine the optimal linker length, the following self-validating protocols are recommended.
Protocol A: Divergent Synthesis of N-Alkylated Derivatives
Objective: Efficiently generate a library of linker lengths (
-
Reagents:
-
Procedure:
-
Step 1 (Activation): Dissolve the linker precursor (1.1 eq) and
(3.0 eq) in . Stir at RT for 30 min to ensure deprotonation if phenolic. -
Step 2 (Coupling): Add the Core Amine (1.0 eq) dropwise.
-
Step 3 (Reflux): Heat to 80°C for 6-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Step 4 (Validation): The reaction is complete when the amine spot disappears. If a secondary spot appears (N,N-dialkylation), reduce temperature or use a syringe pump for slow addition.[1]
-
-
Purification:
-
Evaporate solvent. Redissolve in EtOAc, wash with water and brine.[1]
-
Critical Step: Convert to Hydrochloride salt (HCl/Ether) for stability before biological testing.
-
Protocol B: Competitive Radioligand Binding Assay (H3R)
Objective: Determine
-
Preparation:
-
Membranes: Use CHO-K1 cells stably expressing human H3R.
-
Radioligand:
-methylhistamine (~2 nM).[1] -
Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
-
-
Execution:
-
Incubate membranes (20 µg protein/well) with radioligand and increasing concentrations of the test compound (
to M). -
Control: Define non-specific binding using 10 µM Thioperamide.
-
Incubate for 60 min at 25°C.
-
-
Data Analysis:
-
Terminate reaction by rapid filtration over GF/B filters.
-
Calculate
from the dose-response curve. -
Self-Validation: Convert
to using the Cheng-Prusoff equation: .[1] -
Note: If the Hill slope deviates significantly from 1.0, suspect negative cooperativity or steric issues with the linker.
-
References
-
Lazewska, D. et al. (2023).[1] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Link[1]
-
Gentry, P. R. et al. (2019).[1] Discovery of a potent M5 antagonist with improved clearance profile.[2] Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link
-
Meier, G. et al. (2003).[1] Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. European Journal of Pharmacology. Link
Sources
Assessing Chemical Purity of Custom Synthesized Piperidine Blocks: A Comparative Analytical Guide
Topic: Assessing Chemical Purity of Custom Synthesized Piperidine Blocks Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperidine scaffolds are ubiquitous in FDA-approved therapeutics, serving as the pharmacophore backbone for drugs ranging from fentanyl to kinase inhibitors. However, the custom synthesis of substituted piperidine blocks—often via the hydrogenation of pyridine precursors or ring-closing metathesis—introduces a unique spectrum of "silent" impurities. These include non-chromophoric partially reduced intermediates, inorganic catalyst residues, and regioisomers that evade detection by standard HPLC-UV methods.
This guide compares the performance of Conventional QC (HPLC-UV) against an Orthogonal Analytical Strategy (qNMR + CAD + SFC) . We demonstrate why relying solely on UV absorbance can lead to purity overestimation by up to 15%, resulting in downstream synthetic failures and erroneous biological data.
The Challenge: The "Silent" Impurity Profile
Custom synthesized piperidine blocks present three specific analytical blind spots:
-
Lack of Chromophores: Unlike their pyridine precursors, fully saturated piperidine rings lack conjugated
-systems. They exhibit weak to negligible UV absorbance above 210 nm, making them nearly invisible to standard diode array detectors (DAD) unless derivatized. -
Stereochemical Complexity: 3- and 4-substituted piperidines often possess chiral centers. Standard reverse-phase chromatography (RPC) cannot distinguish enantiomers or diastereomers without specific chiral selectors.
-
Synthetic Artifacts: Common synthesis routes (e.g., heterogeneous hydrogenation using Pt/C or Rh) often leave residual metal species and partially reduced tetrahydropyridines that co-elute with the product.
Comparative Analysis: Conventional vs. Orthogonal Methodologies
We evaluated two purity assessment strategies on a custom batch of (3R)-3-fluoropiperidine hydrochloride , a common chiral building block.
Method A: The Conventional Approach (HPLC-UV + 1H NMR)
-
Technique: High-Performance Liquid Chromatography with UV detection at 210 nm.
-
Identity Confirmation: Standard non-quantitative 1H NMR.
-
Status: Industry standard for "Commodity Grade" reagents.
Method B: The Orthogonal Approach (qNMR + CAD + SFC)
-
Technique 1: Quantitative NMR (qNMR) using an internal standard (Maleic Acid) for absolute weight-percent purity.[1]
-
Technique 2: UHPLC with Charged Aerosol Detection (CAD) for universal impurity profiling.
-
Technique 3: Supercritical Fluid Chromatography (SFC) for enantiomeric excess (ee) determination.
-
Status: Required for "Pharma-Grade" intermediates and GLP tox studies.
Performance Comparison Data
| Metric | Method A (Conventional) | Method B (Orthogonal) | Discrepancy / Risk |
| Reported Purity | >98.5% (Area %) | 84.2% (Wt %) | 14.3% Overestimation |
| Impurity Detection | Detected 1 minor peak (0.5%) | Detected 4 impurities (Total 12%) | UV missed non-chromophoric dimers. |
| Salt Stoichiometry | Assumed 1.0 HCl | 1.4 HCl (Excess acid) | Excess acid alters reaction stoichiometry. |
| Enantiomeric Excess | Not Determined | 92% ee | 4% of the wrong enantiomer present. |
| Residual Solvent | Not Quantified | 1.8% wt (Ethanol) | Solvent weight inflates yield calculations. |
Analysis of Failure: Method A failed because the primary impurities (piperidine dimers and inorganic salts) did not absorb UV light. The researcher using Method A would proceed assuming 98% purity, leading to a 14% error in stoichiometry during the next coupling step.
Analytical Decision Framework
The following decision tree illustrates when to deploy orthogonal methods based on the chemical nature of the piperidine block.
Figure 1: Analytical decision matrix for selecting the appropriate purity assessment workflow based on structural properties.
Detailed Experimental Protocols
Protocol 1: Absolute Purity via 1H-qNMR
Objective: Determine the absolute weight percentage (wt%) of the piperidine block, accounting for residual solvents, inorganic salts, and water, which chromatography often misses.
Reagents:
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterium Oxide (D2O).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: The IS must have non-overlapping signals with the analyte.
Workflow:
-
Weighing: Accurately weigh ~10 mg of the piperidine sample (
) and ~5 mg of the Internal Standard ( ) into the same vial using a microbalance (precision mg). -
Dissolution: Add 0.6 mL of deuterated solvent. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Instrument: 400 MHz NMR or higher.
-
Pulse Sequence: 90° pulse angle.
-
Relaxation Delay (d1): 60 seconds (Critical: Must be
of the slowest relaxing proton to ensure quantitative recovery). -
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and a distinct analyte peak ( ). -
Calculation:
Where is the number of protons, is molecular weight, and is the purity of the internal standard.
Protocol 2: Impurity Profiling via UHPLC-CAD
Objective: Detect non-chromophoric organic impurities (e.g., dimers, starting materials).
Instrumentation:
-
System: Thermo Vanquish or Agilent 1290 Infinity II.
-
Detector: Charged Aerosol Detector (CAD). Settings: Evaporation Temp 35°C, Power Function 1.0.
Method Parameters:
-
Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm. Note: CSH columns provide better peak shape for basic amines like piperidine.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-5% B (0-1 min), 5-95% B (1-10 min).
-
Flow Rate: 0.4 mL/min.
Validation Check: Inject a blank to confirm no system ghost peaks. Inject the sample at 1.0 mg/mL. Compare Area % of the main peak against all minor peaks.
Workflow Visualization: The Orthogonal Loop
Figure 2: The orthogonal workflow ensures that samples failing the primary screen are not wasted on expensive qNMR/SFC runs, while high-value candidates undergo rigorous absolute quantification.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2][3][4] (2006).[2][5][6] Defines reporting thresholds for organic impurities.
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Validates qNMR as a primary ratio method.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[7][8][9] (2014).[7][8] Establishes piperidine prevalence in drug discovery.[8][10][11]
-
Thermo Fisher Scientific. Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Technical Note 70311. Demonstrates CAD superiority over UV for aliphatic amines.
-
Regalado, E. L., et al. Chromatographic resolution of chiral piperidines: A comprehensive review. Journal of Chromatography A, 1363, 2-10. (2014).[7][8] Review of SFC methods for piperidine enantiomers.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. database.ich.org [database.ich.org]
- 3. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 4. premier-research.com [premier-research.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Market Size & Share | Global Forecast and Growth Report to 2035 [researchnester.com]
Safety Operating Guide
(4-Bromomethyl-piperidin-1-yl)-acetic acid proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat (4-Bromomethyl-piperidin-1-yl)-acetic acid as a Corrosive and a Potential Alkylating Agent .[1][2]
This compound is bifunctional, containing a carboxylic acid (corrosive, pH < 2 in solution) and a bromomethyl group (electrophilic alkyl halide).[1][2][3] Improper disposal risks not only regulatory non-compliance but also the formation of toxic byproducts (e.g., hydrogen bromide gas) or uncontrolled exothermic reactions in waste streams.[1][2][3][4]
| Hazard Class | Signal Word | Key H-Codes |
| Skin Corr. 1B | DANGER | H314: Causes severe skin burns and eye damage.[1][4] |
| Eye Dam. 1 | DANGER | H318: Causes serious eye damage.[1][4] |
| STOT SE 3 | WARNING | H335: May cause respiratory irritation.[1][4][5][6] |
Scientific Rationale for Disposal Protocols
As researchers, we must understand why we segregate waste. Disposal is not merely a bureaucratic step; it is a chemical process.[1][4]
The Halogen Factor (The "Scrubber" Rule)
The presence of the bromine atom dictates the disposal pathway. Standard incineration of organic waste occurs at high temperatures.[1][4] If halogenated compounds are burned in standard non-halogenated kilns, they generate Hydrogen Bromide (HBr) and potentially brominated dioxins .[1][2][3][4]
-
Operational Consequence: This material MUST be directed to a waste stream designated for Halogenated Organics .[1] These streams are routed to incinerators equipped with alkaline scrubbers specifically designed to neutralize acid gases (HBr, HCl) before exhaust release [1].[1][2][3]
The Bifunctional Risk (Reactivity)
-
Acidic Moiety: The acetic acid tail makes the compound acidic.[1][4] Mixing this directly with waste streams containing strong bases (e.g., waste sodium hydroxide, amines) will result in an immediate exothermic neutralization, potentially pressurizing the waste container.[1][2][3]
-
Alkylating Moiety: The bromomethyl group is a primary alkyl halide.[1][4] It is susceptible to
reactions.[1][2][4][7] Mixing this with strong nucleophiles (thiols, azides) in a waste drum can initiate uncontrolled coupling reactions.[1][2][3]
Operational Disposal Protocol
A. Solid Waste (Pure Substance)
Applicable for: Expired reagents, synthesis byproducts, or contaminated solids.[1][2][3][4]
-
Segregation: Do not mix with general "trash" or biohazard bags.
-
Primary Container: Place the solid material in a clear, chemically resistant wide-mouth jar (polyethylene or glass).
-
Labeling:
-
Secondary Containment: Place the sealed jar into a secondary clear bag (4-mil polyethylene) before depositing it into the lab's Solid Hazardous Waste Drum.
B. Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluents.[1][2][3][4]
CRITICAL CHECK: Measure pH before disposal.
| Parameter | Condition | Action |
| Solvent Base | Halogenated (DCM, Chloroform) | Pour directly into Halogenated Waste carboy.[1][2][3] |
| Solvent Base | Non-Halogenated (Methanol, Ethyl Acetate) | DO NOT pour into Non-Halogenated stream.[1][2][3][4] Segregate into Halogenated Waste because the solute contains Bromine.[1] |
| pH Level | Acidic (pH < 4) | Ensure the receiving carboy is compatible with acids.[1] If the carboy contains basic waste, neutralize the solution to pH 6-8 using Sodium Bicarbonate before addition.[1][2][3] |
Step-by-Step Liquid Disposal:
-
Select Container: Use a high-density polyethylene (HDPE) carboy designated for Halogenated Solvents .[1][2]
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid waste) or strong bases.[1]
-
Transfer: Use a funnel to prevent splashing. Wear a face shield.[1][2][4][5][8]
-
Log: Record the volume and chemical name on the waste tag immediately.[1]
Emergency Spill Management
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The compound is a respiratory irritant (H335).[1][4] Clear the immediate area.[1][4][6]
-
PPE Upgrade: Don double nitrile gloves , safety goggles, and a lab coat.[1][2][3][4] If powder is airborne, use an N95 or P100 respirator.[1][2][3][4]
-
Neutralization (Liquid Spills):
-
Collection: Sweep into a dustpan (do not generate dust) and place in a hazardous waste bag. Label as "Spill Debris - Halogenated/Corrosive." [1][2]
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring compliance with RCRA standards (specifically regarding F-listed solvents and characteristic wastes) [2].
Figure 1: Logical decision tree for waste segregation. Note that even non-halogenated solvents must be routed to the Halogenated stream due to the bromine content of the solute.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1][2][4] Chapter 8: Management of Waste. Available at: [Link]4]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1][2] Available at: [Link]
-
PubChem. (2023).[1][2][4] Compound Summary: Piperidine derivatives and Safety Data. National Library of Medicine.[1][4] Available at: [Link]4]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. ehs.providence.edu [ehs.providence.edu]
Personal Protective Equipment & Handling Guide: (4-Bromomethyl-piperidin-1-yl)-acetic acid
Executive Safety Assessment
Treat as a Potential Alkylating Agent & Corrosive. [1]
(4-Bromomethyl-piperidin-1-yl)-acetic acid contains a bromomethyl group (-CH₂Br) attached to a piperidine ring.[1] In medicinal chemistry, primary alkyl bromides are highly reactive electrophiles (alkylating agents). Unlike simple irritants, they can covalently bind to DNA and proteins.
-
Primary Hazard: Genotoxicity/Carcinogenicity (Suspected). The bromomethyl moiety is a structural alert for alkylation.
-
Secondary Hazard: Corrosivity. The combination of the acetic acid tail and the amine core (likely zwitterionic) presents a risk of severe skin/eye burns and respiratory damage.
-
Physical State: Likely a solid/powder.[2] Dust inhalation is the critical exposure pathway.
PPE Matrix: The "Zero-Exposure" Standard
Do not rely on standard "lab safety" protocols.[1] Use this enhanced matrix designed for handling alkylating solids.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) Backup: P100/P3 Half-mask | Volatile/Dust Risk: The solid dust is corrosive to mucous membranes.[1] Standard N95 masks offer insufficient protection against corrosive organic acid particulates. |
| Hand (Layer 1) | Nitrile (4 mil) | Dexterity: Acts as a sacrificial layer against incidental splashes. |
| Hand (Layer 2) | Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Permeation Barrier: Alkyl halides can permeate thin nitrile.[1] Laminate gloves provide >480 min breakthrough time for halogenated organics. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Corrosive Dust: Safety glasses with side shields are inadequate. Airborne dust can bypass shields and cause corneal burns. |
| Body | Tyvek® Lab Coat/Sleeves | Particulate Barrier: Cotton lab coats trap dust. Tyvek repels particulates and prevents migration to street clothes. |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Highest Risk)
Static electricity can cause this powder to "fly," increasing inhalation risk.
-
Engineering Control: Operate strictly within a certified chemical fume hood.
-
Static Neutralization: Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from dispersing upon spatula contact.
-
The "Coffin" Technique:
-
Place the receiving flask inside a secondary container (beaker) lined with an absorbent pad.
-
Weigh the solid into a tared vial inside the hood, then cap it before moving to the balance (if the balance is outside the hood).
-
Never weigh open powder on an open benchtop balance.
-
Phase B: Solubilization & Reaction
-
Solvent Choice: When dissolving in polar aprotic solvents (DMF, DMSO), the skin permeation rate increases drastically. The "carrier effect" of DMSO can transport the alkylating agent through gloves and skin.
-
Rule: If using DMSO/DMF, Laminate gloves are mandatory .
-
-
Venting: The reaction with nucleophiles may generate HBr (hydrobromic acid) as a byproduct. Ensure the reaction vessel is vented through a scrubbing line or into the hood exhaust.
Phase C: Decontamination (The Thiosulfate Quench)
Field Insight: Water alone is insufficient to clean spills of alkyl bromides; it merely spreads them. You must chemically destroy the reactive headgroup.
-
Preparation: Prepare a 10% Sodium Thiosulfate (Na₂S₂O₃) solution.
-
Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the bromomethyl group to form a water-soluble, non-toxic Bunte salt.
-
Reaction:
[1]
-
-
Cleanup Protocol:
-
Cover minor spills with absorbent pads.
-
Soak pads with Thiosulfate solution. Let sit for 15 minutes.
-
Wipe down tools/balance with Thiosulfate solution, followed by water.
-
Visual Workflow: Safety Decision Tree
Caption: Operational decision tree emphasizing the critical glove requirement for solutions and the thiosulfate quenching step for waste.
Waste Management & Disposal
-
Classification: Hazardous Chemical Waste (Halogenated / Corrosive).
-
Segregation: Do not mix with strong oxidizers or strong bases (exothermic polymerization risk).
-
Labeling: Clearly tag waste containers with "Alkylating Agent - Deface DNA Risk" to warn disposal personnel.[1]
-
Quenching: For empty vials or contaminated spatulas, soak in the Thiosulfate solution for 24 hours before disposing of the solid waste stream.
References
-
National Institutes of Health (NIH) - PubChem. Piperidin-1-yl-acetic acid (Analog Structure & Properties).[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs (Alkylating Agents). Available at: [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
